(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-13-7-2-1-4-10(13)9-18-12-6-3-5-11(8-12)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTYKSHXZNSHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=CC=C2F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584616 | |
| Record name | {3-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-13-1 | |
| Record name | B-[3-[(2-Fluorophenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid and its analogs. Due to the limited availability of specific experimental data for the ortho-fluoro isomer, this document leverages data from closely related isomers and the broader class of phenylboronic acids to present a thorough profile.
Core Physicochemical Properties
This compound belongs to the class of arylboronic acids, which are widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The introduction of a fluorobenzyl ether moiety can influence the compound's steric and electronic properties, potentially impacting its reactivity, solubility, and biological activity.
Quantitative Data Summary
| Property | (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid[1] | (3-(Benzyloxy)phenyl)boronic acid | 2-(3'-Fluorobenzyloxy)phenylboronic acid | General Phenylboronic Acid[2] |
| CAS Number | 1072951-62-2 | 156682-54-1 | 871126-24-8 | 98-80-6 |
| Molecular Formula | C₁₃H₁₂BFO₃ | C₁₃H₁₃BO₃ | C₁₃H₁₂BFO₃ | C₆H₇BO₂ |
| Molecular Weight ( g/mol ) | 246.04 | 228.05 | 246.04 | 121.93 |
| Appearance | Solid | - | Solid | White to yellow powder |
| Melting Point (°C) | - | - | 99-102 | 216-219 |
| Boiling Point (°C) | Not available | Not available | Not available | Not available |
| Solubility | Poorly soluble in water; soluble in many polar organic solvents.[2] | Poorly soluble in water; soluble in many polar organic solvents.[2] | Poorly soluble in water; soluble in many polar organic solvents.[2] | 10 g/L in water (20 °C); soluble in diethyl ether, ethanol.[2] |
| pKa | Estimated to be around 8-9, influenced by substituents. | Estimated to be around 8-9. | Estimated to be around 8-9. | 8.83[2] |
| LogP | Not available | Not available | Not available | Not available |
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not published, a general and robust methodology can be derived from established procedures for analogous compounds.
General Synthesis of Substituted Benzyloxyphenylboronic Acids
The synthesis of this compound can be approached via a two-step process: etherification followed by boronic acid formation.
Step 1: Etherification of a Hydroxyphenylboronic Acid Derivative
This step involves the reaction of a suitably protected 3-hydroxyphenylboronic acid or its ester with 2-fluorobenzyl bromide.
-
Reactants: 3-Hydroxyphenylboronic acid pinacol ester, 2-fluorobenzyl bromide, a weak base (e.g., K₂CO₃ or Cs₂CO₃), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
Dissolve 3-hydroxyphenylboronic acid pinacol ester and 2-fluorobenzyl bromide in the chosen solvent.
-
Add the base to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) and monitor by TLC or LC-MS for the consumption of the starting materials.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Deprotection of the Boronic Ester
The pinacol ester is then hydrolyzed to yield the final boronic acid.
-
Reactants: The product from Step 1, a suitable solvent system (e.g., THF/water or acetone/water), and an acid or base catalyst (optional).
-
Procedure:
-
Dissolve the boronic ester in the solvent system.
-
Stir the mixture at room temperature. The hydrolysis can be slow and may be accelerated by the addition of an acid (e.g., HCl) or a base (e.g., NaOH), followed by neutralization.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the organic layer and concentrate to yield the boronic acid. Recrystallization may be necessary for further purification.
-
Below is a Graphviz diagram illustrating this general synthetic workflow.
Physicochemical Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of aromatic and benzylic protons and their respective chemical environments.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.
-
¹¹B NMR: To characterize the boron center, which is sensitive to its coordination environment.[3]
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as O-H stretching for the boronic acid and C-O-C stretching for the ether linkage.
-
Melting Point Analysis: To determine the melting point range, which is an indicator of purity.
The following diagram outlines a typical characterization workflow.
Biological Activity and Applications in Drug Discovery
While specific biological data for this compound is not available, the broader class of phenylboronic acids has garnered significant interest in drug development for several reasons.
Enzyme Inhibition
Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases. The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site. A prominent example is Bortezomib, a dipeptide boronic acid that is a potent proteasome inhibitor used in cancer therapy.
Lectin Recognition and Carbohydrate Sensing
Phenylboronic acids can reversibly bind to cis-diols, a structural motif present in many carbohydrates. This property is exploited in the development of sensors for glucose and other saccharides. In the context of drug delivery, this allows for the targeting of cancer cells, which often overexpress sialic acid residues on their surface glycoproteins.[4]
Modulation of Cancer Cell Signaling Pathways
Recent studies have shown that phenylboronic acid can inhibit cancer cell migration.[5] This effect is mediated through the modulation of key signaling pathways that control the actin cytoskeleton, such as the Rho GTPase family (RhoA, Rac1, and Cdc42).[5] Inhibition of these pathways can prevent the cellular changes required for metastasis.
The diagram below illustrates a simplified representation of the Rho GTPase signaling pathway and the potential point of inhibition by phenylboronic acids.
Safety and Handling
Substituted phenylboronic acids are generally considered to be irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. They should be used in a well-ventilated area or a fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable research chemical with potential applications in organic synthesis and medicinal chemistry. While specific data for this compound is sparse, its properties can be reasonably inferred from its structural analogs. Its potential to interact with biological targets, such as enzymes and cell surface carbohydrates, makes it and similar molecules interesting candidates for the development of novel therapeutics, particularly in the field of oncology. Further research is warranted to fully elucidate the specific physicochemical and biological properties of this particular isomer.
References
- 1. (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The introduction of a fluorobenzyl ether moiety to the phenylboronic acid scaffold can significantly influence the molecule's steric and electronic properties. This modification can enhance metabolic stability, improve pharmacokinetic profiles, and provide new vectors for molecular interactions, making these compounds valuable intermediates in drug discovery.
(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid, in particular, combines the reactivity of the boronic acid group with the specific structural and electronic contributions of the 2-fluorobenzyl ether. The ortho-fluoro substitution on the benzyl ring can induce specific conformational preferences and alter the electronic nature of the ether oxygen, which can be exploited in the design of targeted therapeutic agents.
Physicochemical Properties
While specific quantitative data for this compound is not available due to the absence of a confirmed CAS number and associated literature, the expected properties can be inferred from its isomers, (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid and (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid.
| Property | (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid | (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid | This compound (Predicted) |
| CAS Number | 1072951-62-2 | 1072952-03-4 | Not Available |
| Molecular Formula | C₁₃H₁₂BFO₃ | C₁₃H₁₂BFO₃ | C₁₃H₁₂BFO₃ |
| Molecular Weight | 246.04 g/mol | 246.04 g/mol | 246.04 g/mol |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Melting Point | 109-113 °C | Data not available | Similar range to isomers |
| Solubility | Soluble in organic solvents like methanol, DMSO | Soluble in organic solvents | Soluble in organic solvents |
Synthesis
The synthesis of this compound can be logically approached through a two-step process: etherification of a protected 3-hydroxyphenylboronic acid derivative followed by deprotection, or more directly, by the etherification of 3-hydroxyphenylboronic acid. A common synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Etherification of 3-Hydroxyphenylboronic acid
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To a solution of 3-hydroxyphenylboronic acid (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
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Add 2-fluorobenzyl bromide (1.1 eq.) to the reaction mixture.
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Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl and substituted aromatic structures. These structures are prevalent in many biologically active molecules.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0-1.5 eq.), the aryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Role in Drug Discovery
Phenylboronic acids are recognized as privileged structures in medicinal chemistry. They can act as bioisosteres for carboxylic acids and can form reversible covalent bonds with diols present in biological targets such as enzymes and carbohydrates. The incorporation of the 2-fluorobenzyl ether moiety can further modulate the biological activity and pharmacokinetic properties of drug candidates.
Potential therapeutic areas where this scaffold could be of interest include:
-
Oncology: As inhibitors of serine proteases or kinases.
-
Infectious Diseases: As antibacterial or antiviral agents.
-
Inflammatory Diseases: Targeting enzymes involved in inflammatory pathways.
The logical workflow for utilizing this compound in a drug discovery program is depicted below.
Safety and Handling
Boronic acids are generally stable compounds but should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for a closely related compound such as (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid.
Conclusion
This compound represents a valuable, albeit not extensively documented, building block for organic synthesis and drug discovery. Its synthesis is feasible through standard organic chemistry transformations, and its utility in Suzuki-Miyaura cross-coupling reactions is anticipated to be high. The unique combination of the boronic acid functionality and the 2-fluorobenzyl ether moiety makes it an attractive candidate for the development of novel small-molecule therapeutics. Further research into this specific isomer is warranted to fully elucidate its properties and potential applications.
An In-depth Technical Guide to (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of phenylboronic acids as versatile building blocks in medicinal chemistry.
Molecular Structure and Properties
This compound is an aromatic organic compound featuring a phenylboronic acid moiety connected to a 2-fluorobenzyl group through an ether linkage. The presence of the boronic acid functional group and the fluorine atom imparts unique chemical properties that are of significant interest in synthetic and medicinal chemistry.
Molecular Formula: C₁₃H₁₂BFO₃
Molecular Weight: 246.04 g/mol
CAS Number: 1256345-53-5
While specific experimental data for this exact compound is not widely published, the table below summarizes its key structural and physicochemical properties based on its chemical structure and data from closely related analogs. A melting point of a similar compound, (3-((3-Chlorobenzyl)oxy)phenyl)boronic acid, is reported to be in the range of 109-113 °C, suggesting a similar physical state for the title compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₂BFO₃ |
| Molecular Weight | 246.04 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1256345-53-5 |
| Appearance | Expected to be a white to off-white solid |
Structural Diagram:
Caption: Molecular structure of this compound.
Experimental Protocols
Proposed Synthesis Workflow:
Technical Guide: Spectroscopic Analysis of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
As a large language model, I am still under development and unfortunately, I was unable to find publicly available 1H NMR and 13C NMR data specifically for (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid.
To provide an in-depth technical guide as requested, this specific data is essential.
-
Chemical Databases: Specialized chemical databases such as SciFinder, Reaxys, or the Cambridge Structural Database may contain this information as part of their comprehensive collections of chemical data.
-
Scientific Literature: A thorough search of scientific journals and patents using the compound's name, CAS number, or structure may reveal publications where the synthesis and characterization, including NMR data, are reported.
-
Commercial Suppliers: Chemical suppliers that offer this compound may be able to provide a certificate of analysis or other technical documents containing the requested NMR data.
-
Direct Experimental Analysis: If the compound is available, acquiring 1H and 13C NMR spectra is a standard analytical procedure that can be performed in a well-equipped chemistry laboratory.
Once the specific 1H and 13C NMR data for this compound is obtained, a comprehensive technical guide can be developed. Such a guide would typically include:
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
This document provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for this compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features, which combine a boronic acid moiety with a fluorinated benzyl ether. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and the study of its interactions with other molecules.
2. 1H NMR and 13C NMR Data
The following tables would summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Data to be populated | Data to be populated | Data to be populated | Data to be populated | Aromatic, CH₂, OH |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data to be populated | Aromatic C, CH₂, C-B, C-F |
3. Experimental Protocols
The following section would detail the methodology used to acquire the NMR data.
3.1. Sample Preparation
A precise amount of this compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts, particularly for the labile boronic acid protons.
3.2. NMR Spectroscopy
¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Key experimental parameters would be specified, including:
-
Spectrometer Frequency: The field strength of the instrument.
-
Solvent: The deuterated solvent used.
-
Temperature: The temperature at which the spectra were acquired.
-
Reference Standard: Typically tetramethylsilane (TMS) or the residual solvent peak.
-
Pulse Sequence: Standard pulse programs for ¹H and ¹³C NMR.
4. Visualization of Molecular Structure and NMR Assignments
A diagram of the molecular structure of this compound would be presented with each proton and carbon atom labeled to correspond with the assignments in the NMR data tables.
Below is a conceptual workflow for the characterization of a novel boronic acid derivative.
Caption: General Workflow for Boronic Acid Characterization
This guide would serve as a valuable resource for scientists working with this and related compounds, facilitating its proper identification and use in further research and development.
An In-depth Technical Guide to the Safety and Handling of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid, a key building block in pharmaceutical research and organic synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from available data on structurally related phenylboronic acids to provide a thorough overview of best practices for its safe handling and use in a laboratory setting.
Chemical Identification and Physical Properties
This compound is a substituted aromatic boronic acid. The presence of the fluorobenzyl ether moiety and the boronic acid group dictates its reactivity and potential biological activity. While specific, verified quantitative data for this exact compound is limited, the table below summarizes key identification and available physical property information.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | 3-(2'-Fluorobenzyloxy)phenylboronic acid | [1] |
| CAS Number | 849062-13-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₂BFO₃ | N/A |
| Molecular Weight | 246.05 g/mol | N/A |
| Appearance | White to off-white solid (presumed) | General knowledge of phenylboronic acids |
| Purity | 97% | [1] |
Hazard Identification and Safety Precautions
While a specific, detailed Safety Data Sheet (SDS) with quantitative toxicological data for this compound is not publicly available, data from related phenylboronic acids indicate a number of potential hazards. Standard laboratory safety protocols should be strictly followed.
Potential Hazards:
-
Acute Oral Toxicity: Phenylboronic acid is harmful if swallowed[6].
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.
-
Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, the following first aid measures are recommended based on the general properties of boronic acids:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols
Representative Synthesis of this compound:
This synthesis can be conceptualized as a two-step process: 1) Williamson ether synthesis to couple 3-hydroxyphenylboronic acid pinacol ester with 2-fluorobenzyl bromide, followed by 2) deprotection of the pinacol ester to yield the final boronic acid.
Step 1: Synthesis of 2-(3-((2-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
To a solution of 3-hydroxyphenylboronic acid pinacol ester (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified pinacol ester from Step 1 in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or acetone) and an aqueous acid (e.g., 1 M HCl).
-
Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Biological Activity and Signaling Pathways
Phenylboronic acids have garnered significant interest in drug discovery for their diverse biological activities. Studies on related compounds suggest that they can act as inhibitors of cancer cell migration and induce cell cycle arrest.[7]
One of the key signaling pathways implicated is the Rho GTPase pathway, which is crucial for regulating the actin cytoskeleton and, consequently, cell motility. Phenylboronic acid has been shown to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[7] This inhibition is believed to disrupt the downstream signaling cascade involving ROCK (Rho-associated coiled-coil containing protein kinase), ultimately leading to a reduction in actomyosin-based contractility and cell migration.[8]
Furthermore, some boronic acid derivatives have been observed to cause cell cycle arrest, a critical mechanism for controlling cell proliferation. While the exact mechanism for this specific compound is uncharacterized, a common pathway for cell cycle arrest involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin proteins.
Below is a representative diagram of a potential signaling pathway affected by phenylboronic acid derivatives in cancer cells.
Caption: Potential signaling pathways affected by phenylboronic acids in cancer cells.
Laboratory Workflow and Risk Management
A structured workflow is essential for the safe handling of this compound. The following diagram outlines a logical sequence of operations, from preparation to disposal.
Caption: General laboratory workflow for handling chemical reagents.
Logical Relationships in Chemical Safety Assessment
A systematic approach to risk assessment is crucial before working with any chemical, including this compound. The following diagram illustrates the logical steps involved in this process.
Caption: Logical steps for a chemical safety risk assessment.
Disclaimer
The information provided in this guide is intended for use by qualified professionals and is based on the best available data for this compound and its structural analogs. It is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use. The user assumes all responsibility for the safe handling, use, and disposal of this chemical.
References
- 1. labfind.co.kr [labfind.co.kr]
- 2. 849062-13-1 CAS MSDS (3-(2-FLUOROBENZYLOXY)PHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 849062-13-1 Name: [xixisys.com]
- 4. parchem.com [parchem.com]
- 5. 849062-13-1|this compound|BLD Pharm [bldpharm.com]
- 6. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid: Commercial Availability, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Commercial Availability
As of late 2025, a direct commercial source for (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid as a stock chemical has not been identified. A thorough search of major chemical supplier catalogs did not yield a product listing for this specific isomer. However, several suppliers offer structurally similar compounds, which are listed in the table below. Researchers requiring this compound will likely need to engage with a custom synthesis provider. Many chemical manufacturing organizations offer such services, capable of producing specific molecules from milligram to kilogram scales.
Table 1: Commercial Availability of Structurally Related Phenylboronic Acid Derivatives
| Compound Name | CAS Number | Representative Supplier(s) | Notes |
| (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid | 1072951-62-2 | CymitQuimica | The meta-fluoro isomer is commercially available. |
| (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid | 1072952-03-4 | Sunway Pharm Ltd | The para-fluoro isomer is commercially available. |
| (3-((3-Chlorobenzyl)oxy)phenyl)boronic acid | 849062-33-5 | ChemScene | The chloro-analogue is commercially available.[1] |
| (3-Hydroxyphenyl)boronic acid | 87199-18-6 | Sigma-Aldrich, Thermo Scientific | A key starting material for synthesis. |
| 2-Fluorobenzyl bromide | 395-78-8 | Major chemical suppliers | A key starting material for synthesis. |
Physicochemical Properties
While specific experimental data for this compound is not publicly available, its properties can be estimated based on its structure and data from similar compounds.
Table 2: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Basis for Estimation |
| Molecular Formula | C₁₃H₁₂BFO₃ | --- |
| Molecular Weight | 246.05 g/mol | --- |
| Appearance | White to off-white solid | Based on similar phenylboronic acid derivatives. |
| Melting Point | Not available | --- |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO. | General solubility of phenylboronic acids. |
Synthesis Methodology
The most plausible and commonly employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the coupling of an alkoxide with an alkyl halide. In this case, the synthesis would proceed from 3-hydroxyphenylboronic acid and 2-fluorobenzyl bromide.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard Williamson ether synthesis procedures. Optimization of reaction conditions, including base, solvent, temperature, and reaction time, would be necessary.
Materials:
-
3-Hydroxyphenylboronic acid
-
2-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Protection of the Boronic Acid (Optional but Recommended): Phenylboronic acids can be sensitive to the basic conditions of the Williamson ether synthesis. Protection, for example, by forming a boronic ester (e.g., with pinacol), may be required. This would be followed by a deprotection step after the ether synthesis.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxyphenylboronic acid (or its protected form) in a suitable solvent such as DMF or acetone.
-
Addition of Base: Add a base, such as potassium carbonate or sodium hydride, to the solution. The mixture is typically stirred at room temperature for a period to allow for the formation of the phenoxide.
-
Addition of Alkyl Halide: Slowly add 2-fluorobenzyl bromide to the reaction mixture.
-
Reaction: The reaction mixture is then heated to a temperature typically ranging from 50 to 80 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Deprotection (if applicable): If the boronic acid was protected, a deprotection step would be carried out at this stage.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the final product, this compound.
Potential Applications in Drug Discovery and Development
While no specific biological activities have been reported for this compound, the broader class of phenylboronic acids has significant applications in medicinal chemistry. The introduction of a fluorine atom can modulate the compound's electronic properties, acidity, and metabolic stability, making it an attractive scaffold for drug design.[2]
Enzyme Inhibition
Phenylboronic acids are known to act as inhibitors of various enzymes, particularly serine proteases and β-lactamases.[3] The boron atom can form a covalent, yet reversible, bond with the catalytic serine residue in the active site of these enzymes.
Caption: Phenylboronic acid derivatives as enzyme inhibitors.
Targeted Drug Delivery
Phenylboronic acids can form reversible covalent bonds with 1,2- or 1,3-diols. This property is exploited for targeting cancer cells, which often overexpress sialic acids (a type of sugar with diol functionalities) on their surface.[4] Phenylboronic acid-functionalized nanoparticles or drug conjugates can selectively bind to these cancer cells, enabling targeted drug delivery and reducing off-target toxicity.
References
- 1. chemscene.com [chemscene.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Purity analysis of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
An In-depth Technical Guide to the Purity Analysis of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key organic building block utilized extensively in medicinal chemistry and drug discovery. Its utility primarily stems from its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the efficient construction of carbon-carbon bonds to form complex molecular architectures.[1][2] The fluorine substituent can enhance metabolic stability and bioavailability, making this reagent particularly valuable for developing novel therapeutic agents.[1]
Given its critical role as a synthetic intermediate, the purity and integrity of this compound are paramount. Impurities can lead to poor reaction yields, the formation of unwanted side products, and complications in purification, ultimately impacting the quality of the final active pharmaceutical ingredient (API). Arylboronic acids have also been identified as potentially genotoxic, making strict control of their residual levels in APIs a potential regulatory requirement.[3] This guide provides a comprehensive overview of the analytical methodologies required to rigorously assess the purity of this important reagent.
Potential Impurities
The primary impurity associated with arylboronic acids is the corresponding cyclic trimeric anhydride, known as a boroxine . This species forms through the intermolecular dehydration of three boronic acid molecules.[4][5] This dehydration can occur upon heating, during storage, or even in anhydrous solvents.[4][6][7] The equilibrium between the boronic acid and the boroxine is reversible in the presence of water.[5]
Other potential impurities include:
-
Starting Materials and Reagents: Residuals from the synthetic route.
-
Homocoupled Biaryl Species: Formed as a byproduct during synthesis.
-
Protodeboronation Product: The parent compound lacking the boronic acid group, which can form under certain acidic or basic conditions.[3]
-
Residual Solvents: Organic solvents used during synthesis and purification.
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is necessary to fully characterize the purity of this compound. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the workhorse method for determining the purity of boronic acids and quantifying impurities.[8] Careful method development is required to achieve good peak shape and prevent on-column degradation.[9][10]
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique is invaluable for identifying the parent compound and its impurities. Electrospray ionization (ESI) is a common technique, though it can be complicated by the formation of solvent adducts and dimer ions.[11][12][13] Optimized conditions can minimize these issues and provide clear mass data.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools for structural confirmation and for identifying and quantifying boroxine anhydrides.[7][14][15] The chemical shifts of the aromatic protons and the boron atom differ between the monomeric acid and the trimeric boroxine, allowing for their differentiation.[7][14]
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC-UV
This protocol outlines a general method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 stationary phase (e.g., Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm).[8]
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Sample: this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the boronic acid in acetonitrile at a concentration of approximately 1 mg/mL.[10]
-
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Analysis:
-
Inject a blank (diluent) followed by the sample solution.
-
Integrate all peaks and report the purity as the area percentage of the main peak.
-
Protocol 2: Identity Confirmation by UPLC-MS
This protocol is for confirming the molecular weight of the target compound.
Instrumentation:
-
UPLC-MS system with an Electrospray Ionization (ESI) source.
-
Column: C18 stationary phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[11][13]
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[11]
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Prepare a dilute solution of the boronic acid (~10 µg/mL) in acetonitrile.
-
-
UPLC-MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Gradient: A suitable fast gradient (e.g., 5% to 95% B in 1 minute).[11]
-
Ionization Mode: ESI Negative.
-
Mass Range: m/z 100-500.
-
Analysis: Look for the deprotonated molecular ion [M-H]⁻. For this compound (MW = 244.05), the expected ion would be at m/z 243.05.
-
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
This protocol confirms the chemical structure and helps detect boroxine impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated Solvent (e.g., DMSO-d₆ or CDCl₃).
-
Sample: this compound.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Analysis:
-
Confirm the presence of expected signals: aromatic protons in the phenyl and fluorobenzyl rings, the methylene (-CH₂-) bridge protons, and the boronic acid hydroxyl (-B(OH)₂) protons (which may be broad or exchange with water in the solvent).
-
The presence of the boroxine trimer may be indicated by slight shifts in the aromatic signals and the absence of the B(OH)₂ signal.[7]
-
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: Example HPLC Purity Analysis Report
| Peak No. | Retention Time (min) | Area % | Identity |
|---|---|---|---|
| 1 | 12.5 | 99.2% | This compound |
| 2 | 18.1 | 0.3% | Boroxine Trimer |
| 3 | 21.5 | 0.5% | Unknown Impurity |
Table 2: Example ¹H NMR Data Interpretation (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.01 | s (broad) | 2H | B(OH)₂ |
| 7.55 - 7.15 | m | 8H | Ar-H |
| 5.15 | s | 2H | O-CH₂-Ar |
Visualization of Workflows and Applications
Diagrams are essential for visualizing complex processes and relationships.
Caption: Purity Analysis Workflow for Boronic Acid Reagents.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boroxine - Wikipedia [en.wikipedia.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. waters.com [waters.com]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Use of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The presence of the fluorobenzyl ether moiety provides a handle for further functionalization and can influence the physicochemical properties of the final products, making this boronic acid a valuable reagent in drug discovery and development.
This document provides a detailed protocol for the use of this compound in a typical Suzuki-Miyaura cross-coupling reaction with an aryl bromide. The protocol is based on well-established methodologies for similar cross-coupling reactions and is intended to serve as a starting point for optimization.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.
Data Presentation
The following table summarizes representative quantitative data for a Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide. Please note that these are illustrative values, and actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O (4:1) | 110 | 16 | 78 |
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-Bromoacetophenone)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Reaction Setup:
Caption: General workflow for the setup of a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Assembly: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene, 8 mL) and degassed water (2 mL) via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure it is thoroughly degassed.
-
Catalyst Addition: To the degassed mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (aryl halide) is consumed (typically 8-24 hours).
Work-up and Purification:
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cross-coupled product.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Disclaimer: The provided protocol is a general guideline and may require optimization for specific substrates and desired outcomes. It is essential to conduct all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment. The user is responsible for all safety precautions.
Applications of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid in Medicinal Chemistry: Application Notes and Protocols
(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its unique structural features, combining a phenylboronic acid moiety with a 2-fluorobenzyl ether group, make it a valuable building block for the synthesis of novel therapeutic agents. The boronic acid group serves as a key functional handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, while the fluorobenzyl ether portion can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document provides an overview of its applications, relevant quantitative data from analogous compounds, and detailed experimental protocols.
Key Applications
The primary applications of this compound and its analogs in medicinal chemistry include:
-
Scaffold Synthesis via Suzuki-Miyaura Cross-Coupling: Boronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][2] This reaction allows for the efficient synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active molecules.[3][4] The use of this compound enables the introduction of the 3-((2-fluorobenzyl)oxy)phenyl group into a wide range of molecular scaffolds.
-
Development of Enzyme Inhibitors: Phenylboronic acid derivatives have been extensively explored as inhibitors of various enzymes, including serine proteases, β-lactamases, and monoamine oxidases.[5][6][7] The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, leading to potent and selective inhibition.[5] The 2-fluorobenzyl group can provide additional interactions within the enzyme's binding pocket, potentially enhancing potency and selectivity.
-
Probes for Biological Systems: The ability of boronic acids to interact with diols can be exploited in the development of sensors and probes for detecting biologically important molecules like carbohydrates.[8]
Quantitative Data for Analogous Compounds
| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |
| FBZ6 | (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | MAO-B | 0.023 | |
| FBZ13 | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | MAO-B | 0.0053 |
Note: The compounds listed are derivatives where a chalcone scaffold has been synthesized from a fluorobenzyl ether-containing precursor, demonstrating the utility of such building blocks in generating potent enzyme inhibitors.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (0.01-0.05 equivalents).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Use of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid as a synthetic building block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a versatile synthetic building block, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex organic molecules. Its structure, featuring a boronic acid moiety and a fluorinated benzyl ether, makes it a valuable reagent for introducing a unique substituted phenyl group into a target molecule. This functional group combination is of particular interest in medicinal chemistry and materials science, where the incorporation of fluorine atoms can significantly modulate the physicochemical and biological properties of a compound, such as metabolic stability, lipophilicity, and binding affinity.
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the synthesis of biaryls, a common structural motif in many biologically active compounds and functional materials.
Key Applications
-
Synthesis of Biaryl Compounds: The principal application of this compound is the synthesis of biaryl and heteroaryl-aryl structures via the Suzuki-Miyaura coupling reaction. These structures are prevalent in a wide range of pharmaceuticals and advanced materials.
-
Medicinal Chemistry: As a building block in drug discovery, this boronic acid allows for the introduction of a fluorinated benzyl ether phenyl group, which can influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Boronic acids and their derivatives are known to be key components in the synthesis of compounds with a variety of biological activities, including anticancer, antibacterial, and antiviral properties.
-
Materials Science: The unique electronic properties conferred by the fluoro- and benzyloxy- substituents make this reagent suitable for the synthesis of novel organic materials with potential applications in electronics and photonics.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve the best results for a specific substrate.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-2 equivalents relative to palladium)
-
Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and any additional ligand to the vessel.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired biaryl product.
Example Protocol: Coupling with an Aryl Bromide
This example illustrates a typical Suzuki-Miyaura coupling reaction.
Reaction:
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
This compound (1.2 mmol, 295 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
Procedure:
-
In a 25 mL round-bottom flask, combine 4-bromoanisole, this compound, and potassium carbonate.
-
Evacuate the flask and backfill with argon.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane and water.
-
Heat the mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the product.
Data Presentation
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are generalized conditions and actual results may vary depending on the specific substrate and reaction scale.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 8 | 80-90 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 16 | 75-85 |
| 1-Chloro-3,5-difluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 24 | 60-75 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Reactions of (3-((2-Fluorobenzyl)oxy)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex organic molecules. The protocols outlined below focus on two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Introduction to Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a premier method for constructing biaryl and vinylaryl structures.[1] Similarly, the Buchwald-Hartwig amination provides a robust route to synthesize aryl amines from aryl halides and amines.[2]
This compound is a valuable reagent in these transformations, incorporating a flexible ether linkage and a fluorinated aromatic ring, motifs often found in biologically active compounds.[3][4] The fluorine atom can enhance metabolic stability and binding affinity, making this boronic acid a desirable component in drug discovery programs.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a base to couple a boronic acid with an aryl, vinyl, or alkyl halide.
Catalyst and Condition Screening
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate like this compound, a screening of these parameters is recommended to optimize the reaction yield. Below is a summary of common palladium catalysts and ligands used for Suzuki-Miyaura couplings.
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |
| Pd(PPh₃)₄ | - | Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
| PdCl₂(dppf) | - | K₂CO₃, K₃PO₄ | DMF, DME | 80-100 |
| Pd₂(dba)₃ | t-Bu₃P, cataCXium® A | K₃PO₄ | Toluene, Dioxane | Room Temp - 100 |
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds.[5] This reaction couples an amine with an aryl halide or triflate, catalyzed by a palladium complex.
Catalyst and Ligand Selection
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are typically employed to facilitate the catalytic cycle. A selection of common catalysts and ligands is presented below.
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |
| Pd(OAc)₂ | BINAP, Xantphos | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-110 |
| Pd₂(dba)₃ | BrettPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, THF | Room Temp - 100 |
| [Pd(cinnamyl)Cl]₂ | Josiphos-type ligands | LiN(SiMe₃)₂ | Toluene, DME | 80-110 |
General Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine, a reaction where (3-((2-fluorobenzyl)oxy)phenyl)-substituted amines could be synthesized. While the boronic acid itself is not a direct participant, this reaction is key to creating valuable derivatives.
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv), palladium precursor, and phosphine ligand to a Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous solvent, followed by the amine (1.2 equiv).
-
Finally, add the base (1.4 equiv).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
To aid in the conceptual understanding of these critical reactions, the following diagrams illustrate the general workflows and catalytic cycles.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision-making workflow for catalyst system selection.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic methodologies, including boronic acid protection, Williamson ether synthesis, and deprotection strategies.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a three-step process. This strategy involves the initial protection of the boronic acid moiety of 3-hydroxyphenylboronic acid as a pinacol ester. This stable intermediate then undergoes a Williamson ether synthesis with 2-fluorobenzyl bromide to introduce the fluorobenzyl ether group. The final step is the deprotection of the pinacol ester to yield the target boronic acid. This approach ensures high yields and minimizes side reactions.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxyphenylboronic acid pinacol ester
This protocol describes the protection of the boronic acid group of 3-hydroxyphenylboronic acid using pinacol. Pinacol esters are widely used protecting groups for boronic acids due to their stability in various reaction conditions and ease of purification.[1]
Materials:
-
3-Hydroxyphenylboronic acid
-
Pinacol
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Round-bottom flask
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3-hydroxyphenylboronic acid (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient amount of toluene to dissolve the reactants.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Value |
| Reactants | 3-Hydroxyphenylboronic acid, Pinacol |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Purification | Column Chromatography or Recrystallization |
Step 2: Synthesis of this compound pinacol ester
This step involves the formation of the ether linkage via a Williamson ether synthesis. The phenoxide, generated in situ by a base, acts as a nucleophile, attacking the electrophilic carbon of 2-fluorobenzyl bromide.[2][3]
Materials:
-
3-Hydroxyphenylboronic acid pinacol ester
-
2-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-hydroxyphenylboronic acid pinacol ester (1.0 eq) and the chosen solvent (DMF or Acetonitrile).
-
Add the base (K₂CO₃, 1.5 eq or Cs₂CO₃, 1.2 eq) to the mixture.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
After completion (typically 4-12 hours), cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Reactants | 3-Hydroxyphenylboronic acid pinacol ester, 2-Fluorobenzyl bromide |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF or Acetonitrile |
| Temperature | 60-80 °C |
| Reaction Time | 4-12 hours |
| Purification | Column Chromatography |
Step 3: Deprotection of this compound pinacol ester
The final step is the removal of the pinacol protecting group to yield the free boronic acid. This can be achieved by acidic hydrolysis.[4][5]
Materials:
-
This compound pinacol ester
-
Acetone or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl, aqueous solution, e.g., 2 M)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the this compound pinacol ester (1.0 eq) in a mixture of acetone (or THF) and water.
-
Add the aqueous HCl solution to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete (typically 1-3 hours), neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product can be purified by recrystallization or by washing with a non-polar solvent to remove the pinacol byproduct.
| Parameter | Value |
| Reactant | This compound pinacol ester |
| Reagents | Aqueous HCl |
| Solvent | Acetone/Water or THF/Water |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Purification | Recrystallization or Solvent Wash |
Applications
This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules.[6][7][8][9][10] The presence of the fluorobenzyl ether moiety can introduce unique electronic and steric properties to the final products, making it a valuable reagent in the development of pharmaceuticals and functional materials.
Caption: Suzuki-Miyaura cross-coupling reaction pathway.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.2-1.5 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor for shorter reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography or recrystallization.
| Parameter | Value |
| Reactants | This compound, Aryl/Heteroaryl Halide |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |
| Base | Inorganic base (e.g., K₂CO₃) |
| Solvent | Anhydrous, degassed solvent mixture |
| Temperature | 80-120 °C or Microwave |
| Reaction Time | 2-24 hours (conventional heating) or 10-60 min (microwave) |
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A method for the deprotection of alkylpinacolyl boronate esters. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are pivotal structural motifs in a multitude of pharmaceutical agents and functional materials, making their efficient synthesis a critical aspect of modern drug discovery and development. The protocols outlined herein are designed to serve as a robust starting point for researchers, offering detailed methodologies and expected outcomes based on established Suzuki-Miyaura coupling principles.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate offers numerous advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.
This compound is a valuable building block for introducing a substituted phenyl ring, which can be a key pharmacophore in drug candidates. The presence of the fluorobenzyl ether moiety can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the best results for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
Materials:
-
This compound
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask. The solvent volume should be sufficient to ensure good stirring.
-
Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave irradiation can be employed.
Materials:
-
This compound
-
Aryl halide (1.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound (1.5 eq), the aryl halide (1.0 eq), Pd(dppf)Cl₂ (0.03 eq), and cesium carbonate (2.0 eq).
-
Add 1,4-dioxane and water (typically in a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following table provides representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, which can be used as a general guideline for reactions with this compound. Actual yields will vary depending on the specific substrates and reaction conditions used.
| Entry | Aryl Bromide | Product | Representative Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Acetyl-1,1'-biphenyl | 95 |
| 2 | 4-Bromobenzonitrile | 4'-Cyano-1,1'-biphenyl | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitro-1,1'-biphenyl | 98 |
| 4 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 90 |
| 5 | 1-Bromo-4-methoxybenzene | 4-Methoxy-1,1'-biphenyl | 88 |
| 6 | 3-Bromopyridine | 3-Phenylpyridine | 85 |
| 7 | 2-Bromonaphthalene | 2-Phenylnaphthalene | 93 |
Note: The yields presented are based on literature values for the coupling of the specified aryl bromides with phenylboronic acid and should be considered as reference points for optimization with this compound.
Experimental Workflow
Applications in Drug Development
Biaryl structures are prevalent in a wide range of approved drugs and clinical candidates. They are often responsible for key binding interactions with protein targets and can influence the overall pharmacokinetic and pharmacodynamic properties of a molecule. The ability to efficiently synthesize diverse biaryl compounds using building blocks like this compound is therefore of high importance for medicinal chemists in the hit-to-lead and lead optimization phases of drug discovery. The synthesized biaryls can be further functionalized to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are pure and dry.
-
Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.
-
Screen different palladium catalysts, ligands, bases, and solvent systems.
-
Increase the reaction temperature or time.
-
-
Formation of Homocoupled Byproducts:
-
This can result from side reactions of the boronic acid or aryl halide.
-
Adjust the stoichiometry of the reactants.
-
Use a different catalyst system that is less prone to homocoupling.
-
-
Decomposition of Starting Materials:
-
Some functional groups may not be stable under the reaction conditions.
-
Consider using milder bases or lower reaction temperatures.
-
Protect sensitive functional groups prior to the coupling reaction.
-
By following these protocols and considering the potential challenges, researchers can effectively utilize this compound for the synthesis of a
Application Notes and Protocols: The Role of Fluorobenzyl Ether in Boronic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic manipulation of boronic acid reactivity is a cornerstone of modern organic synthesis, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A key strategy for modulating this reactivity involves the use of protecting groups on the boronic acid moiety. While common protecting groups include those that form boronate esters (e.g., pinacol esters), the role of a fluorobenzyl ether group in this context is less direct.
Extensive literature review indicates that fluorobenzyl ether is not a standard protecting group for the boronic acid functional group itself. Instead, its presence on a molecule containing a boronic acid, typically on the aromatic ring to which the boronic acid is attached, serves to modulate the electronic properties of the boronic acid through inductive and resonance effects. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can influence the kinetics and outcomes of reactions involving the boronic acid.
These application notes will therefore focus on the indirect role of a fluorobenzyl ether substituent on the reactivity of arylboronic acids , providing insights into its electronic effects and practical considerations for its use in synthesis, particularly in drug discovery where fluorine-containing motifs are highly valuable.
Electronic Effects of a Fluorobenzyl Ether Substituent
The presence of a fluorobenzyl ether group on an arylboronic acid can significantly alter its chemical properties. The primary influence is the electron-withdrawing nature of the fluorine atom.
-
Increased Lewis Acidity: The fluorine atom pulls electron density away from the aromatic ring and, consequently, from the boron atom. This increases the Lewis acidity of the boronic acid.[1] An increase in Lewis acidity can affect the equilibrium of boronic acid-base interactions and the rate of transmetalation in catalytic cycles.[1]
-
Modified pKa: Arylboronic acids are weak Lewis acids with pKa values typically in the range of 4 to 10.[2] An electron-withdrawing group like a fluorobenzyl ether is expected to decrease the pKa, making the boronic acid more acidic.[1][2]
-
Impact on Suzuki-Miyaura Coupling: The electronic nature of the substituents on the arylboronic acid can influence the rate of the Suzuki-Miyaura reaction. While electron-donating groups can sometimes accelerate the transmetalation step, electron-withdrawing groups can also play a crucial role, and the overall effect can be complex and dependent on the specific catalytic system.
Data Presentation: Comparison of Boronic Acid Protecting Groups
While fluorobenzyl ether is not a direct protecting group for boronic acids, it is useful to compare the properties of common boronic acid protecting groups that are used to modulate stability and reactivity. This allows for a better understanding of the strategies available to chemists.
| Protecting Group | Structure of Protected Boronic Acid | Stability to Hydrolysis | Stability to Chromatography | Common Deprotection Conditions | Key Features |
| Unprotected | R-B(OH)₂ | Low; prone to dehydration to boroxines | Moderate | N/A | Prone to protodeboronation; can be challenging to purify.[3] |
| Pinacol Ester | High | High | Acidic or basic hydrolysis, often with an oxidant (e.g., NaIO₄) to remove pinacol.[3] | Most common protecting group; stable and easily handled.[3][4] | |
| MIDA Ester | High | High | Mild basic hydrolysis (e.g., NaOH).[1] | Very stable to a wide range of reaction conditions, allowing for sequential cross-couplings.[1] | |
| Trifluoroborate Salt | R-BF₃⁻K⁺ | High | High | Hydrolysis with silica gel or under acidic conditions.[1] | Highly crystalline and stable salts; can be slow to hydrolyze.[1] |
| N-phenylethiminodiacetic acid (PhIDA) | High | High | Mild basic hydrolysis. | Similar to MIDA, offers high stability. |
Experimental Protocols
The following protocols describe the general synthesis of an arylboronic acid that could bear a fluorobenzyl ether substituent and a standard protocol for its use in a Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of a Fluorobenzyl Ether-Substituted Arylboronic Acid via Miyaura Borylation
This protocol describes a general method for the synthesis of an arylboronic acid pinacol ester from an aryl halide, which could contain a fluorobenzyl ether moiety.
Materials:
-
Aryl bromide or iodide (with a fluorobenzyl ether substituent) (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol)
-
Potassium acetate (KOAc) (1.5 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (1.5 mmol).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol) to the flask under a positive pressure of inert gas.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired arylboronic acid pinacol ester.
Protocol 2: Suzuki-Miyaura Coupling of a Fluorobenzyl Ether-Substituted Arylboronic Acid
This protocol provides a general procedure for the cross-coupling of an arylboronic acid (potentially bearing a fluorobenzyl ether) with an aryl halide.
Materials:
-
Arylboronic acid or its pinacol ester (1.2 mmol)
-
Aryl halide (bromide or iodide) (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), the arylboronic acid or its pinacol ester (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add toluene (10 mL) and ethanol (2 mL) to the flask.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the 2 M aqueous sodium carbonate solution (2.0 mL).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.
Mandatory Visualizations
Logical Relationship of Boronic Acid Protecting Groups
Caption: Relationship between unprotected boronic acid and common protected forms.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Stability of Benzyl Ethers under Suzuki-Miyaura Conditions
A critical consideration is the stability of the fluorobenzyl ether group itself under the conditions required for Suzuki-Miyaura coupling. Generally, benzyl ethers are stable to the basic conditions and the palladium catalysts used in these reactions.[5] However, very harsh basic conditions or prolonged heating could potentially lead to cleavage. The fluorine substituent is unlikely to alter this stability significantly.
Cleavage of Benzyl Ethers: Should cleavage of the fluorobenzyl ether be desired at a later stage, standard methods for benzyl ether deprotection can be employed. These include:
-
Hydrogenolysis: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common and mild method, though it may be incompatible with other reducible functional groups in the molecule.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, with reactivity influenced by other substituents on the aromatic ring.[6]
-
Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is substrate-dependent and may not be suitable for complex molecules.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]
Application Notes & Protocols: Boronic Acid-Based Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boronic acids have become indispensable tools in the development of fluorescent probes for molecular recognition.[1][2] Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols makes them excellent receptors for carbohydrates, while their susceptibility to oxidation by certain reactive oxygen species (ROS) provides a mechanism for detecting these highly reactive molecules.[3][4] When a boronic acid moiety is integrated with a fluorophore, the binding or reaction event can be transduced into a measurable change in fluorescence, enabling the sensitive and selective detection of key biological analytes.[1][5]
These probes are crucial in various research and development areas, from monitoring glucose levels in diabetes research to imaging oxidative stress in cells, thereby aiding in the study of diseases like cancer, cardiovascular disorders, and neurodegenerative diseases.[6][7][8] This document provides an overview of the signaling mechanisms, quantitative data for representative probes, and detailed experimental protocols for utilizing boronic acid-based fluorescent probes.
Signaling Mechanisms
The fluorescence response of boronic acid probes is governed by distinct chemical interactions with their target analytes.
Saccharide Detection
The core principle for saccharide sensing is the reversible formation of a cyclic boronate ester between the boronic acid and the cis-diol groups of a saccharide.[3][9] This interaction is pH-dependent and alters the electronic properties of the boron atom, which in turn modulates the fluorescence of the attached reporter through several mechanisms.
-
Photoinduced Electron Transfer (PET): In many "turn-on" sensors, a tertiary amine is positioned near the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen atom quenches the fluorophore's emission via PET. Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a stronger B-N interaction. This interaction suppresses the PET process, resulting in a significant increase in fluorescence intensity.[3][10]
-
Intramolecular Charge Transfer (ICT): In ICT-based probes, the boronic acid acts as an electron-withdrawing group. When it binds to a saccharide, its electron-accepting ability changes. This alteration in the electronic push-pull system of the fluorophore leads to a shift in the emission wavelength and/or a change in fluorescence intensity, often allowing for ratiometric sensing.[5]
Reactive Oxygen Species (ROS) Detection
Unlike the reversible binding with saccharides, the detection of ROS, particularly hydrogen peroxide (H₂O₂), involves an irreversible oxidative deboronation reaction.
The boronic acid or boronate ester group reacts specifically with H₂O₂.[11] This reaction proceeds via nucleophilic addition of H₂O₂ to the boron atom, followed by a 1,2-migration of the C-B bond to an oxygen atom. The resulting borate ester is then rapidly hydrolyzed to yield a phenol derivative.[11][12] This conversion from a boronic acid to a hydroxyl group permanently alters the electronic and photophysical properties of the fluorophore, typically resulting in a "turn-on" fluorescent response.[7][13] This mechanism provides high selectivity for H₂O₂ over other ROS like superoxide or nitric oxide.[7]
Data Presentation
The following tables summarize the properties of several representative boronic acid-based fluorescent probes.
Table 1: Boronic Acid-Based Fluorescent Probes for Saccharides
| Probe Name/Class | Target Analyte | Excitation λ (nm) | Emission λ (nm) | Binding Constant (Kₐ, M⁻¹) | Key Features & Notes |
|---|---|---|---|---|---|
| Anthracene-based bis-boronic acids | General Saccharides | ~370-390 | ~420-460 | Varies (e.g., 1378 for glucose) | PET mechanism; bis-boronic acids show higher affinity and selectivity for glucose.[6][8] |
| Mc-CDBA | Glucose | 393 | 457 | 7.1 x 10² | High sensitivity (LOD = 1.37 µM); water-soluble; used for imaging glucose in cells and zebrafish.[14] |
| Ca-CDBA | Glucose | 382 | 438 | 4.5 x 10³ | Highest affinity for glucose among a series of probes; water-soluble.[14] |
| Squarylium cyanine boronic acid | Fructose, Glucose | 630 | 660 | 628 (Fructose), 8 (Glucose) | Long-wavelength probe; exhibits superior fructose selectivity at pH 10.[10] |
| BMOQBA | General Saccharides | ~350 | ~450-500 | Not specified | Based on 6-methoxyquinolinium; water-soluble with high quantum yields.[15] |
| BODIPY-PBA | General Saccharides | ~500-550 | ~510-570 | Varies (0.1–100 mM range) | Wavelength-tunable; fluorescence increases upon binding.[16] |
Table 2: Boronic Acid-Based Fluorescent Probes for Reactive Oxygen Species (ROS)
| Probe Name | Target Analyte | Excitation λ (nm) | Emission λ (nm) | Limit of Detection (LOD) | Key Features & Notes |
|---|---|---|---|---|---|
| Peroxyfluor-1 (PF1) | H₂O₂ | ~490 | ~515 | Micromolar range | Green fluorescence turn-on; cell-permeable.[7] |
| Peroxyresorufin-1 (PR1) | H₂O₂ | ~560 | ~585 | Micromolar range | Red fluorescence turn-on; cell-permeable.[7] |
| Peroxyxanthone-1 (PX1) | H₂O₂ | ~390 | ~465 | Micromolar range | Blue fluorescence turn-on; cell-permeable.[7] |
| BNBD | H₂O₂ | ~470 | ~550 | 1.8 nM | "Turn-off" probe; high sensitivity and selectivity.[17][18] |
| Stilbene-based Probes (e.g., DSTBPin) | H₂O₂ | ~350 | ~450 | Not specified | "Off-On" response based on ICT mechanism.[13] |
| Boronate-saccharide complex | Peroxynitrite (ONOO⁻) | 410 | ~520 | Not specified | Selective for peroxynitrite over H₂O₂ when complexed with fructose.[19] |
Experimental Protocols
Protocol 1: General Synthesis of a Boronic Acid-Functionalized Fluorescent Probe
This protocol describes a general two-step procedure involving the synthesis of a boronate ester-protected intermediate followed by deprotection to yield the final boronic acid probe.[3][20]
Materials:
-
Fluorophore with a reactive group (e.g., bromo- or amino-functionalized)
-
Bis(pinacolato)diboron (B₄Pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium acetate)
-
Solvent (e.g., dioxane, DMSO)
-
Acetone
-
1 M HCl
-
Ethyl acetate
-
Brine, Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Boronate Ester Intermediate: a. To a reaction flask, add the bromo-functionalized fluorophore, bis(pinacolato)diboron, a palladium catalyst, and a base. b. Add a suitable anhydrous solvent (e.g., dioxane). c. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain the boronate ester.[3]
-
Deprotection to the Boronic Acid: a. Dissolve the purified boronate ester in a mixture of acetone and 1 M HCl. b. Stir the solution at room temperature for 2-4 hours. c. Remove the acetone under reduced pressure. d. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final boronic acid-functionalized fluorescent probe.[3]
Protocol 2: In Vitro Fluorescence Spectroscopy for Saccharide Detection
This protocol outlines the procedure for measuring the fluorescence response of a boronic acid probe to a saccharide.[3][6]
Materials:
-
Boronic acid fluorescent probe
-
Saccharide of interest (e.g., glucose, fructose)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Organic solvent for probe stock (e.g., DMSO, Methanol)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: a. Prepare a stock solution of the boronic acid probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO). b. Prepare a stock solution of the saccharide (e.g., 100 mM) in the chosen buffer.
-
Fluorescence Measurement: a. Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. b. Set the appropriate excitation and emission wavelengths for the probe. c. Prepare a cuvette with a working solution of the probe (e.g., 10 µM) in the buffer. Ensure the final concentration of the organic solvent is low (<1%). d. Record the initial fluorescence spectrum (F₀). e. Add incremental amounts of the saccharide stock solution to the cuvette, mixing thoroughly after each addition. f. Record the fluorescence spectrum (F) after each addition until the signal saturates. g. Plot the change in fluorescence intensity (F/F₀) against the saccharide concentration to determine the binding constant.
Protocol 3: In Vitro Fluorescence Spectroscopy for H₂O₂ Detection
This protocol is adapted for the irreversible detection of H₂O₂.
Materials:
-
Boronate-based fluorescent probe for H₂O₂
-
Hydrogen peroxide (H₂O₂) solution (30% stock)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Organic solvent for probe stock (e.g., DMSO)
-
Fluorescence spectrophotometer, Quartz cuvettes
Procedure:
-
Preparation of Solutions: a. Prepare a stock solution of the probe (e.g., 1 mM) in DMSO. b. Prepare a fresh stock solution of H₂O₂ in buffer. The concentration should be determined by UV-Vis spectroscopy (ε₂₄₀ = 43.6 M⁻¹cm⁻¹). c. Prepare a series of H₂O₂ dilutions in the buffer.
-
Fluorescence Measurement: a. Set the spectrophotometer to the correct excitation/emission wavelengths. b. To separate cuvettes, add the probe working solution (e.g., 5-10 µM). c. Add different concentrations of H₂O₂ to each cuvette. d. Incubate for a set period (e.g., 30 minutes) to allow the reaction to complete. e. Record the final fluorescence intensity for each concentration. f. Plot the fluorescence intensity against the H₂O₂ concentration to determine the limit of detection (LOD).
Protocol 4: Cellular Imaging with Boronic Acid-Based Fluorescent Probes
This protocol provides a general method for imaging intracellular analytes like glucose or H₂O₂.[3][7]
Materials:
-
Cell-permeable boronic acid fluorescent probe
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest cultured on glass-bottom dishes
-
Confocal or fluorescence microscope
-
Analyte or stimulant (e.g., glucose, H₂O₂)
Procedure:
-
Cell Culture: Culture cells to an appropriate confluency on glass-bottom dishes suitable for microscopy.
-
Probe Loading: a. Prepare a stock solution of the fluorescent probe in DMSO. b. Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM). c. Remove the culture medium from the cells and wash once with PBS. d. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C.
-
Washing: Remove the loading solution and wash the cells two or three times with PBS or medium to remove any excess probe.
-
Imaging: a. Add fresh buffer or medium to the cells. b. Mount the dish on the microscope stage. c. Acquire baseline fluorescence images using the appropriate filter sets. d. To visualize a response, treat the cells with the analyte of interest (e.g., add H₂O₂ to induce oxidative stress or change glucose concentration in the medium). e. Acquire images at different time points to monitor the change in intracellular fluorescence.
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acsu.buffalo.edu [acsu.buffalo.edu]
- 8. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. daneshyari.com [daneshyari.com]
- 18. researchgate.net [researchgate.net]
- 19. A water-soluble boronate-based fluorescent probe for the selective detection of peroxynitrite and imaging in living cells - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01417K [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Low yield in Suzuki coupling with (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.
Q1: I am experiencing a very low yield with my Suzuki coupling reaction using this compound. What are the first things I should check?
A1: Low yields in Suzuki couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best starting point:
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time, and phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
Reagent Quality & Stability: While generally stable, boronic acids can decompose.[2] The presence of the ortho-fluoro substituent and the benzyl ether linkage might influence the stability and reactivity of your specific boronic acid. Consider using a fresh batch of the boronic acid or converting it to a more stable form like a pinacol ester or an MIDA boronate if you suspect degradation.[1][2]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and homocoupling of the boronic acid.[1][3] Ensure your reaction vessel and solvents are thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Always use anhydrous and degassed solvents. Ensure your base is of high purity and has been stored correctly to avoid hydration.[1]
Q2: My main side-product appears to be the homocoupling of the boronic acid. What causes this and how can I minimize it?
A2: Homocoupling, the dimerization of the boronic acid, is a common side reaction that significantly reduces the yield of your desired cross-coupled product.
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][3] Rigorous degassing of your solvents and maintaining a strictly inert atmosphere throughout the reaction are crucial preventative measures.
-
Pd(II) Species: The presence of Pd(II) species at the start of the reaction can also promote homocoupling.[3] If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species is a critical step.[4]
Q3: I suspect protodeboronation is occurring. How can I identify and prevent this?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to a significant loss of your starting material and a lower yield of the desired product. This is a common issue, especially with electron-deficient or sterically hindered boronic acids.[1][5]
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation, but it can also promote protodeboronation.[6][7] Weaker bases or fluoride-based bases like KF can sometimes be beneficial.[8]
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of protodeboronation.[1] Monitor your reaction progress and aim for the shortest possible reaction time at the lowest effective temperature.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][2] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
Q4: The ortho-fluoro substituent on my boronic acid seems to be hindering the reaction. What specific conditions should I try for this sterically hindered substrate?
A4: Steric hindrance, especially from ortho-substituents, can significantly slow down the key steps in the Suzuki coupling catalytic cycle.[9][10] Overcoming this often requires more forcing conditions and specialized catalyst systems.
-
Bulky, Electron-Rich Ligands: The use of bulky and electron-rich phosphine ligands is essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they can accelerate both the oxidative addition and reductive elimination steps.[3]
-
Higher Temperatures and Longer Reaction Times: While balancing the risk of protodeboronation, sterically hindered couplings may require higher temperatures and longer reaction times to proceed to completion.
-
Choice of Base: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective in promoting the transmetalation of sterically hindered boronic acids.[6]
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of recommended starting points for optimizing your Suzuki coupling reaction with this compound. Yields are highly dependent on the specific aryl halide partner and other reaction conditions.
Table 1: Catalyst and Ligand Selection for Sterically Hindered Substrates
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ (2-5) | - | 40-70 | A good starting point, but may be less effective for hindered substrates. |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | 70-95 | Highly effective for sterically demanding couplings.[3] |
| Pd(OAc)₂ (2-3) | SPhos (4-6) | 75-98 | Another excellent choice for challenging substrates.[3] |
| PEPPSI-IPr (2-4) | - | 70-90 | An NHC-based catalyst that can be very effective. |
Table 2: Base and Solvent Screening
| Base (equivalents) | Solvent System | Temperature (°C) | General Applicability |
| K₂CO₃ (2-3) | Toluene/H₂O (4:1) | 80-110 | A common and effective combination for many Suzuki couplings. |
| K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 90-110 | Often superior for sterically hindered or electron-rich substrates.[6] |
| Cs₂CO₃ (2-3) | THF/H₂O (4:1) | 65-80 | A strong base that can be effective at lower temperatures.[6] |
| KF (3-4) | THF (anhydrous) | 65-80 | A milder base that can minimize base-sensitive side reactions.[8] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2-3 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of Products from (3-((2-Fluorobenzyl)oxy)phenyl)boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from (3-((2-fluorobenzyl)oxy)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after a Suzuki-Miyaura coupling reaction with this compound?
A1: The most common impurities include unreacted this compound, homocoupled biaryl byproducts, protodeboronated starting material, residual palladium catalyst (often appearing as a black solid), and inorganic salts from the base used in the reaction.
Q2: How can I effectively remove unreacted this compound from my crude product mixture?
A2: An aqueous basic wash is the most effective method.[1] Boronic acids are acidic and react with bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to form water-soluble boronate salts.[1] These salts partition into the aqueous layer during a liquid-liquid extraction, separating them from your desired, typically less polar, organic product.
Q3: My crude product is a dark grey or black color. What is this, and how do I remove it?
A3: The dark color is almost certainly due to residual palladium catalyst, which has precipitated as palladium black. A simple and effective method for removal is to dilute your crude mixture in a suitable organic solvent and filter it through a pad of Celite®.[2][3][4] The fine particles of palladium will be trapped on the Celite, yielding a much cleaner filtrate.[2]
Q4: My desired product and a homocoupled byproduct have very similar polarities and are difficult to separate by column chromatography. What are my options?
A4: This is a common challenge in purification.[1] If your product is a solid, recrystallization is often the best method to separate compounds with very similar polarities.[1] A carefully chosen solvent system may allow for the selective crystallization of your desired product, leaving the byproduct in the mother liquor.[5] Alternatively, if chromatography is the only option, using a long column with a very shallow solvent gradient can improve separation.[1]
Q5: Can I use silica gel chromatography to purify boronic acids or their ester derivatives?
A5: While possible, it can be challenging. Boronic acids and their esters can sometimes streak, decompose, or irreversibly adsorb to silica gel.[1] If chromatography is necessary, it is often better to use a protected form of the boronic acid, such as a MIDA boronate, which is more stable on silica. For the final product, standard silica gel chromatography is usually effective after an initial aqueous workup has removed the bulk of the boronic acid starting material.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products from reactions involving this compound.
| Problem / Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product will not crystallize; remains an oil. | 1. Presence of impurities inhibiting crystallization.[1]2. The product is intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1]2. If the product is confirmed to be an oil, purification by chromatography is the most appropriate method. |
| Low recovery of product after aqueous basic wash. | 1. The product has some acidic functionality, causing it to partition into the basic aqueous layer.2. The product is partially water-soluble. | 1. Use a milder base for the wash (e.g., sodium bicarbonate instead of NaOH).2. After separating the basic aqueous layer, re-acidify it with HCl and back-extract with an organic solvent to recover any product that was deprotonated.3. Minimize the number of aqueous washes or use brine to reduce partitioning of organic product into the aqueous phase.[6] |
| Significant amount of homocoupling byproduct observed. | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).[1] | 1. Ensure the reaction setup is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[1]2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1]3. For purification, meticulous column chromatography or recrystallization is required.[1] |
| Black palladium solid passes through the filter paper during filtration. | 1. The filter paper has too large a pore size.2. The palladium particles are extremely fine. | 1. Use a pad of Celite (1-2 cm thick) over the filter paper in a Büchner or sintered glass funnel. This creates a much finer filtration medium capable of trapping colloidal palladium.[3][4] |
Data Presentation
The choice of purification method is a trade-off between yield, purity, and throughput. The following table provides a representative comparison of common purification techniques for a typical biaryl product from a Suzuki-Miyaura coupling reaction.
Table 1: Comparison of Purification Methods for a Representative Biaryl Product
| Purification Method | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| Aqueous Basic Workup Only | ~95-100% | Low-Moderate | Removes bulk inorganic salts and acidic impurities quickly. | Does not remove non-acidic organic impurities (e.g., homocoupled products). |
| Recrystallization | ~70-90% | Very High (>99%) | Excellent for achieving high purity; scalable.[7] | Requires the product to be a solid; yield loss in mother liquor.[8] |
| Flash Column Chromatography | ~60-85% | High (>98%) | Effective for separating a wide range of impurities; works for oils and solids.[9] | Can be time-consuming and solvent-intensive; potential for product loss on the column. |
| Filtration through Celite/Scavenger | ~90-98% | - | Specifically targets and removes palladium or other solid impurities efficiently.[3] | Does not separate organic soluble impurities from the product. |
Note: Values are illustrative and will vary significantly based on the specific reaction, product, and impurities.
Experimental Protocols
Below are detailed methodologies for key purification experiments.
Protocol 1: Standard Aqueous Basic Workup
This procedure is designed to remove inorganic salts and unreacted boronic acid.
-
Cool and Dilute: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Dilute it with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the reaction solvent).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel. Add a 1 M aqueous solution of NaOH (approx. 5 volumes). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer.
-
Repeat Wash: Repeat the basic wash (Step 2 & 3) one more time to ensure complete removal of the boronic acid.
-
Neutral Wash: Wash the organic layer with water (2 x 5 volumes), followed by a wash with brine (1 x 5 volumes) to remove residual base and inorganic salts and to begin the drying process.[6]
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This method is used to separate the desired product from non-acidic organic impurities.
-
Prepare the Column: Select an appropriate size silica gel column based on the amount of crude material (typically a 40-100:1 ratio of silica to crude product by weight). Pack the column using the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Prepare the Sample (Dry Loading): Dissolve the crude product from the workup in a minimal amount of a polar solvent (e.g., DCM or EtOAc). Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution. Concentrate this slurry on a rotary evaporator until a fine, free-flowing powder is obtained.[9]
-
Load the Column: Carefully add the dry-loaded sample to the top of the prepared silica gel column. Add a thin layer of sand on top to prevent disturbance of the silica bed.
-
Elute the Column: Begin eluting the column with the starting solvent mixture (typically a low polarity mixture, e.g., 95:5 Hexanes:EtOAc). Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[9]
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks. Monitor the separation by Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified product.[9]
Protocol 3: Purification by Recrystallization
This protocol is ideal for obtaining high-purity solid products.
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the crude product poorly at room temperature but completely at its boiling point.[7][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to fully dissolve the solid at the boiling point.[10] Swirl the flask to aid dissolution.
-
Hot Filtration (Optional): If insoluble impurities (like residual palladium) are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask to remove them.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.[7][11]
-
Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Wash and Dry: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[12] Allow the crystals to dry completely under vacuum or in a desiccator.
Mandatory Visualization
The following diagram illustrates a general workflow for the purification of products from this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. athabascau.ca [athabascau.ca]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Side reactions and byproducts with (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid. The information is designed to help you anticipate and resolve potential issues in your experiments, particularly in the context of cross-coupling reactions.
Troubleshooting Guides
Low yields and complex product mixtures are common challenges in organic synthesis. When using this compound, these issues often stem from side reactions involving the boronic acid moiety or other functional groups in the molecule. This guide provides a systematic approach to identifying and mitigating these problems.
Issue 1: Low Yield of the Desired Cross-Coupled Product
A low yield of the target molecule is a frequent problem. The underlying cause is often the degradation of the boronic acid starting material through side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Protodeboronation: The boronic acid is replaced by a hydrogen atom. | Use anhydrous solvents and reagents. Sparge all liquids with an inert gas (N₂ or Ar). Consider using a milder base or a boronic ester derivative (e.g., pinacol ester).[1][2] |
| Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. | Rigorously degas the reaction mixture to remove oxygen. Use a Pd(0) catalyst source directly or ensure complete reduction of a Pd(II) precatalyst.[3][4] |
| Catalyst Inactivation: The palladium catalyst deactivates before the reaction is complete. | Use fresh, high-purity catalyst. Consider using more robust precatalysts (e.g., Buchwald or PEPPSI-type). |
| Suboptimal Reaction Conditions: The chosen base, solvent, or temperature is not ideal. | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvents (e.g., dioxane, THF, toluene), and temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and how can I prevent it with this compound?
A1: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, resulting in the formation of 1-fluoro-2-(3-phenoxybenzyl)benzene.[1][2][5][6] This process is often promoted by aqueous basic conditions. The electron-withdrawing nature of the fluorine atom on the benzyl group can increase the acidity of the boronic acid, potentially making it more susceptible to protodeboronation.[1][2]
Mitigation Strategies:
-
Anhydrous Conditions: Use thoroughly dried solvents and reagents. Techniques such as distilling solvents over a drying agent and drying glassware in an oven are recommended.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) to minimize exposure to moisture from the air.
-
Choice of Base: While a base is necessary for the Suzuki-Miyaura coupling, excessively strong bases or high concentrations of water can accelerate protodeboronation. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can help find a balance between desired reactivity and byproduct formation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.
Caption: Competing pathways for the boronic acid.
Q2: I am observing a significant amount of a symmetrical biaryl byproduct. What is causing this and how can I minimize it?
A2: The formation of a symmetrical biaryl, in this case, 1,1'-bis(3-((2-fluorobenzyl)oxy)phenyl), is due to a side reaction called homocoupling.[3][4] This typically occurs through two primary mechanisms:
-
Oxygen-Mediated: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the coupling of two boronic acid molecules.[3]
-
Pd(II)-Mediated: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it can directly react with the boronic acid to form the homocoupled product before the catalytic cycle is fully established.[3]
Minimization Strategies:
-
Rigorous Degassing: It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that occurs at the start of the reaction. For Pd(II) precatalysts, ensuring efficient reduction to Pd(0) is important.
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Screening different ligands may be beneficial.
Q3: Could the benzylic ether linkage in this compound be unstable under my reaction conditions?
A3: Benzylic ethers are generally stable protecting groups. However, they can be cleaved under certain conditions, particularly catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[5][7] While standard Suzuki-Miyaura conditions are not reductive, some palladium catalysts, especially in the presence of certain additives or under specific conditions, could potentially facilitate cleavage of the C-O bond.
Troubleshooting Steps:
-
Analyze Crude Reaction Mixture: Carefully examine the NMR or LC-MS of your crude product mixture for the presence of 3-hydroxyphenylboronic acid or its derivatives, which would indicate cleavage of the benzyl ether.
-
Avoid Reductive Conditions: Ensure that your reaction setup does not inadvertently introduce a source of hydrogen or other reducing agents.
-
Consider Alternative Catalysts: If you suspect catalyst-mediated cleavage, screening different palladium catalysts or ligands might be necessary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 eq.).
-
-
Reaction Setup:
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent (e.g., dioxane/water 4:1, 0.1 M) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Common Byproducts and Their Mass Spectrometry Signatures
| Byproduct Name | Structure | Expected [M+H]⁺ |
| Protodeboronation Product (1-fluoro-2-((3-phenoxy)methyl)benzene) | C₁₃H₁₁FO | 203.08 |
| Homocoupling Product (1,1'-bis(3-((2-fluorobenzyl)oxy)phenyl)) | C₂₆H₂₀F₂O₂ | 402.14 |
| Benzyl Ether Cleavage Product (3-hydroxyphenylboronic acid) | C₆H₇BO₃ | 137.05 |
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of fluorine substituents on the properties of phenylbor...: Ingenta Connect [ingentaconnect.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Catalyst Loading for (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My Suzuki-Miyaura reaction using this compound is resulting in a low yield. What are the initial checks I should perform?
A1: Low yields in Suzuki-Miyaura couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best starting point.
-
Reagent Quality: The stability of boronic acids can be a concern. They can degrade over time, and some are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. It is recommended to use fresh, high-purity this compound.
-
Aryl Halide Reactivity: The reactivity of your coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl. Couplings involving aryl chlorides are more challenging and may necessitate specialized, highly active catalyst systems.
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are also prone to oxidation. Ensure that your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
Solvent and Base Purity: It is crucial to use anhydrous and degassed solvents, as oxygen can deactivate the catalyst. The purity of your base is also important for the reaction's success.
Q2: I suspect protodeboronation is a significant side reaction in my experiment. How can this be minimized?
A2: Protodeboronation is a common cause of low yields, especially with certain boronic acids. Here are several strategies to mitigate this side reaction:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation. Consider using milder bases such as K₃PO₄, KF, or Cs₂CO₃.
-
Anhydrous Conditions: While some protocols use aqueous bases, water can act as a proton source for protodeboronation. Employing anhydrous conditions can be beneficial.
-
Use of Boronic Esters: To reduce decomposition, consider converting the boronic acid to a more stable derivative, such as its pinacol ester.[1] Boronic esters can provide a "slow-release" of the active boronic acid, keeping its concentration low and minimizing the rate of decomposition.[1]
Q3: My reaction is sluggish or fails to complete, even with fresh reagents. What steps can I take to improve the reaction kinetics?
A3: If your reaction is not proceeding as expected, a systematic screening of the reaction parameters is the most effective approach.
-
Increase Temperature: Higher temperatures can help overcome the activation energy barrier, particularly for less reactive coupling partners like aryl chlorides.[2] However, be aware that this can also increase the rate of side reactions.[2]
-
Switch to a More Active Catalyst System: For challenging couplings, highly active catalyst systems are often necessary.[2] This may involve using bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbenes (NHCs).[2]
-
Screen Different Bases: The choice of base is critical as it activates the boronic acid for the essential transmetalation step.[2] A strong base like potassium phosphate (K₃PO₄) is often effective in difficult couplings.[2]
Q4: I am observing significant formation of a homocoupled byproduct from my boronic acid. What is the cause and how can I prevent it?
A4: Homocoupling, the self-coupling of the boronic acid, is often promoted by the presence of oxygen or Pd(II) species, which can occur if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2]
-
Thorough Degassing: Ensure your reaction mixture is thoroughly degassed to remove oxygen, which can contribute to homocoupling.[2]
-
Use a Pd(0) Source: Employing a Pd(0) source or an efficient precatalyst system can reduce the likelihood of homocoupling.[2]
-
Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help favor the desired cross-coupling pathway over homocoupling.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for a Suzuki-Miyaura reaction with an arylboronic acid like this compound?
A1: The optimal catalyst loading can vary significantly depending on the specific substrates and reaction conditions. However, a common starting point for catalyst loading is in the range of 1-5 mol %.[3] For particularly efficient catalyst systems or on a larger scale, loadings can sometimes be reduced to as low as 0.005-0.1 mol %.[4][5] It is always recommended to perform an optimization screen to determine the lowest effective catalyst loading for your specific reaction.
Q2: How does the ligand-to-palladium ratio affect the reaction?
A2: The ligand-to-palladium ratio is a critical parameter that can influence catalyst activity and stability. A typical ratio ranges from 1:1 to 4:1. The optimal ratio depends on the specific ligand and palladium precursor used. Varying this ratio can alter the reaction outcome.[3]
Q3: What are the most common palladium sources and ligands used for Suzuki-Miyaura couplings?
A3: A variety of palladium sources and ligands are available. The choice will depend on the reactivity of your substrates and the desired reaction conditions.
| Component | Examples | Notes | Source |
| Palladium Sources | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species. | [6] |
| Ligands | PPh₃, SPhos, XPhos, RuPhos, N-heterocyclic carbenes (NHCs) | Bulky, electron-rich ligands often promote the oxidative addition step, especially for less reactive aryl chlorides. | [1][2] |
Q4: Which bases and solvents are recommended for reactions with this compound?
A4: The choice of base and solvent system is crucial for a successful Suzuki-Miyaura coupling.
| Component | Common Choices | Considerations | Source |
| Bases | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base must be soluble enough to activate the boronic acid. For challenging couplings, stronger bases like K₃PO₄ are often used. Milder bases may be needed to prevent protodeboronation. | [2] |
| Solvents | Toluene, Dioxane, THF, DMF (often with water) | The solvent must solubilize the reagents and stabilize the catalytic species. Anhydrous and degassed solvents are recommended to prevent catalyst deactivation. | [1] |
Experimental Protocols
Protocol: Optimization of Catalyst Loading for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general methodology for optimizing the palladium catalyst loading for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (2.0 mmol).
-
Catalyst/Ligand Addition: In a separate vial, prepare a stock solution of the palladium catalyst and ligand if necessary. For initial screening, set up parallel reactions with varying catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%). Add the appropriate amount of the catalyst/ligand solution to each reaction flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL) to the reaction flask via syringe under a positive pressure of inert gas.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC, or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).[2]
-
Workup: Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.[1]
-
Analysis: Analyze the yield and purity of the product for each catalyst loading to determine the optimal condition.
Visualizations
Caption: Workflow for optimizing catalyst loading in a Suzuki-Miyaura coupling reaction.
Caption: A logical flow for troubleshooting low yields in Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid. The information focuses on identifying, managing, and mitigating common impurities encountered during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities associated with this compound?
A1: The primary impurities arise from the synthesis process and the inherent chemical nature of boronic acids. These include unreacted starting materials, byproducts from the ether synthesis, and species resulting from the decomposition or dehydration of the final product. A summary of common impurities is provided in Table 1.
Q2: I see an extra set of broad peaks in my ¹H NMR spectrum and a signal around 15-25 ppm in the ¹¹B NMR. What is this impurity?
A2: This spectroscopic evidence strongly suggests the presence of the corresponding boroxine , which is a cyclic trimeric anhydride. Boronic acids exist in a reversible equilibrium with their boroxines, formed through the dehydration of three boronic acid molecules.[1][2][3][4][5] The equilibrium can be shifted towards the boroxine by removing water, for example, by heating under vacuum.[1][4][5] ¹¹B NMR is the most definitive method for identification, as the trigonal boronic acid typically appears at δ 25-35 ppm, while the tetrahedral boroxine is upfield at δ 15-25 ppm.[6]
Q3: My reaction yield is low, and I've isolated a significant amount of 1-fluoro-2-(m-phenoxy)benzene. What happened?
A3: You are observing the product of protodeboronation (or protodeborylation), a common side reaction for arylboronic acids where the C-B bond is cleaved and replaced with a C-H bond.[7] This process is often promoted by acidic or basic conditions, elevated temperatures, or the presence of certain metal catalysts.[7][8][9][10] To minimize this, it is crucial to carefully control the pH and temperature during the reaction and workup.
Q4: I'm having difficulty purifying my product using standard silica gel chromatography. It either streaks badly or doesn't elute. What are my options?
A4: This is a very common issue, as boronic acids can interact strongly with the silanol groups on standard silica gel, leading to poor separation and decomposition.[11][12] Consider the following alternatives:
-
Reverse-Phase Chromatography (C18): This is often a better choice, though care must be taken during the removal of aqueous solvents to prevent decomposition.[12][13]
-
Modified Silica/Alumina: Using neutral alumina or silica gel impregnated with boric acid can suppress the undesired interactions.[11][14]
-
Acid-Base Extraction: As boronic acids are acidic, they can be converted into their boronate salts with a base, allowing for extraction and separation from neutral organic impurities.[11][15]
-
Derivatization: Converting the boronic acid to a more stable and crystalline derivative, such as a diethanolamine adduct or a potassium trifluoroborate salt, can facilitate purification.[12][13] The pure boronic acid can then be regenerated.
Q5: How can I minimize boroxine formation during storage?
A5: Boroxine formation is an equilibrium process driven by the removal of water.[3] To minimize its formation, store the boronic acid in a cool, dry place. Avoid leaving it under high vacuum for extended periods. If boroxine does form, it can often be converted back to the boronic acid by dissolving the material in a solvent system containing a small amount of water and then re-isolating the product.
Troubleshooting Guides
Problem 1: Purity analysis by HPLC shows multiple peaks, but NMR looks relatively clean.
-
Possible Cause: The compound may be degrading on the HPLC column, or you may have non-UV active impurities. Boronic acids can sometimes be unstable under certain HPLC conditions.
-
Solution:
-
Vary HPLC Conditions: Try a different column (e.g., one designed for polar compounds) or modify the mobile phase. Using a buffer like ammonium acetate can help.[16]
-
Use Orthogonal Techniques: Analyze the sample using LC-MS to get mass information for the impurity peaks.[17] Use ¹¹B NMR to check for boroxine, which may not be obvious in the ¹H NMR.[6]
-
Check for Boric Acid: Commercial boronic acids can contain residual boric acid, which is not visible in ¹H NMR but can be detected by ¹¹B NMR.
-
Problem 2: Mass spectrometry analysis shows a major peak corresponding to the loss of the B(OH)₂ group.
-
Possible Cause: This is the mass of the protodeboronated impurity, 1-fluoro-2-(m-phenoxy)benzene.
-
Solution:
-
Re-evaluate Reaction Conditions: If this impurity is present in significant amounts, review your synthesis and workup for conditions known to cause protodeboronation (e.g., high heat, strong acid/base).[8][9]
-
Purification Strategy: This nonpolar impurity is often difficult to separate from the desired polar boronic acid by normal-phase chromatography. Recrystallization or purification via derivatization (see Protocol 1) may be more effective.
-
Data Presentation
Table 1: Common Impurities and Their Analytical Signatures
| Impurity Name | Structure | Typical Analytical Method | Key Signature |
| Boroxine Trimer | Cyclic anhydride of 3 molecules of the parent boronic acid | ¹¹B NMR | Signal at δ ~15-25 ppm.[6] |
| Protodeboronation Product | 1-fluoro-2-(m-phenoxy)benzene | LC-MS, GC-MS | Mass peak corresponding to the parent molecule minus B(OH)₂. |
| 3-Hydroxyphenylboronic acid | C₆H₇BO₃ | HPLC, LC-MS | A more polar peak in RP-HPLC; distinct mass. |
| 2-Fluorobenzyl bromide/chloride | C₇H₆FBr / C₇H₆FCl | GC-MS | Characteristic mass spectrum and isotopic pattern (for Br/Cl). |
| C-Alkylation Byproduct | Isomer with benzyl group on the ring | ¹H NMR, LC-MS | Different aromatic splitting pattern in NMR; same mass as the product.[18] |
Table 2: Comparison of Common Purification Techniques for Boronic Acids
| Technique | Advantages | Disadvantages | Best For Removing |
| Recrystallization | Scalable, can provide high purity.[11] | Finding a suitable solvent system can be difficult; may not remove closely related impurities. | Gross impurities, some starting materials. |
| Acid-Base Extraction | Excellent for removing neutral impurities.[11][15] | Does not remove acidic impurities; requires multiple steps. | Unreacted 2-fluorobenzyl halide, protodeboronation product. |
| Derivatization (e.g., with diethanolamine) | Forms stable, crystalline adducts; excellent for purification.[12][13] | Adds two steps to the process (formation and cleavage). | A wide range of impurities, especially those with different polarity. |
| Reverse-Phase Chromatography | Good for polar compounds; predictable. | Can be difficult to remove water; potential for on-column degradation. | Polar impurities like unreacted 3-hydroxyphenylboronic acid. |
Experimental Protocols & Visualizations
Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying an unknown impurity encountered during the synthesis of this compound.
Caption: A decision-tree for impurity identification.
Boronic Acid — Boroxine Equilibrium
This diagram shows the reversible dehydration of three boronic acid molecules to form one molecule of the cyclic boroxine trimer and three molecules of water.
Caption: Reversible equilibrium between boronic acid and boroxine.
Protocol 1: Purification via Diethanolamine Adduct Formation
This protocol is effective for separating the boronic acid from non-acidic impurities like the protodeboronation product.[12][13]
-
Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add one equivalent of diethanolamine dropwise with stirring.
-
The diethanolamine adduct, being a stable crystalline solid, should precipitate out of the solution. Stir for 1-2 hours to maximize precipitation.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of the cold solvent used in the previous step to remove any soluble impurities.
-
-
Liberation of Pure Boronic Acid:
-
Suspend the filtered adduct in a biphasic mixture of ethyl acetate and an aqueous acid solution (e.g., 1M HCl).
-
Stir vigorously until all the solid has dissolved. The diethanolamine will be protonated and move into the aqueous layer, while the pure boronic acid will remain in the organic layer.
-
Separate the organic layer. Wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.
-
Protocol 2: Analytical Method for Purity Determination by HPLC
This protocol provides a general starting point for assessing the purity of the boronic acid product.[6][16]
Table 3: Recommended HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (1:1) to a concentration of ~1 mg/mL. |
References
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Boroxine - Wikipedia [en.wikipedia.org]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. reddit.com [reddit.com]
- 14. academic.oup.com [academic.oup.com]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Stability of Boronic Acids in Suzuki Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of boronic acids in Suzuki-Miyaura cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter related to boronic acid instability.
Problem 1: Low or no yield in my Suzuki coupling reaction.
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Question: My Suzuki coupling reaction is failing or giving very low yields. What are the first things I should check related to my boronic acid?
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Answer: When a Suzuki coupling fails, it is crucial to first assess the stability and purity of your boronic acid.[1]
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Reagent Quality: Boronic acids, especially certain heteroaryl, vinyl, and cyclopropyl derivatives, can degrade over time.[2] It is recommended to use a freshly opened bottle or a recently purchased reagent. Purity is also critical, as impurities can inhibit the catalyst and lead to side reactions.[3]
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Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly with electron-rich or heteroaryl boronic acids.[4][5] Check your reaction conditions; strong bases and protic solvents (like water) can accelerate this process.[1][4]
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Oxidation: Boronic acids are susceptible to oxidation, which can be exacerbated by the presence of oxygen in the reaction mixture.[6] This leads to the formation of phenols from arylboronic acids.
-
Homocoupling: The palladium catalyst can promote the coupling of two boronic acid molecules, especially in the presence of oxygen or if using a Pd(II) precatalyst that requires in-situ reduction.[5]
-
Problem 2: Significant protodeboronation is observed.
-
Question: I'm seeing a significant amount of the protodeboronated side product in my reaction mixture. How can I minimize this?
-
Answer: Protodeboronation is a major pathway for boronic acid decomposition.[4] Several strategies can be employed to mitigate this issue:
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Use Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous solvents and reagents can significantly reduce protodeboronation.[1]
-
Modify the Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable form, such as a pinacol ester, a diethanolamine (DABO) boronate, or an N-methyliminodiacetic acid (MIDA) boronate.[2][3][7][8] These derivatives are more resistant to protodeboronation and can release the boronic acid slowly in situ under the reaction conditions.[2][9]
-
Problem 3: My boronic acid appears to be decomposing on the shelf.
-
Question: How can I properly store my boronic acids to ensure their stability?
-
Answer: Proper storage is crucial for maintaining the integrity of boronic acids.
-
Inert Atmosphere: Store boronic acids under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[10]
-
Low Temperature: Storing them at low temperatures can slow down decomposition pathways.[10]
-
Protection as Esters: For long-term storage, especially for known unstable boronic acids, consider converting them to more stable boronate esters like pinacol or MIDA esters, which are often crystalline, air-stable solids.[10][11][12]
-
Frequently Asked Questions (FAQs)
Q1: What are the main causes of boronic acid instability in Suzuki reactions?
A1: The primary causes of boronic acid instability are:
-
Protodeboronation: The cleavage of the carbon-boron bond by a proton source, typically water, which is often catalyzed by acid or base.[4]
-
Oxidation: Reaction with oxygen or peroxides, often found in ethereal solvents, to form corresponding alcohols or phenols.
-
Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[7] While this is an equilibrium process, it can affect the stoichiometry of the reaction.[3]
Diagram: Boronic Acid Degradation Pathways
Caption: Major degradation pathways for boronic acids.
Q2: Are boronic esters more stable than boronic acids?
A2: Yes, boronic esters are generally more stable than their corresponding boronic acids.[7][10] Esters like pinacolates are less susceptible to protodeboronation and oxidation.[5][10] This increased stability makes them easier to handle, purify, and store for extended periods.[10][11] However, this stability can sometimes come at the cost of lower reactivity compared to the parent boronic acid.[6][10]
Q3: What are MIDA boronates and why are they useful?
A3: N-methyliminodiacetic acid (MIDA) boronates are a class of air-stable, crystalline boronic acid derivatives.[2][12] The boron atom in a MIDA boronate is sp³-hybridized, making it unreactive towards transmetalation under standard anhydrous cross-coupling conditions.[12] They are exceptionally useful because they can act as a protecting group for the boronic acid.[13] The active boronic acid can be released slowly in situ under mild aqueous basic conditions, which is particularly advantageous when working with highly unstable boronic acids as it keeps the concentration of the reactive (and unstable) species low throughout the reaction.[2][9]
Q4: What are DABO boronates?
A4: DABO (diethanolamine complexed heterocyclic boronic acids) boronates are air- and water-stable adducts of boronic acids.[3] They are often crystalline solids that can be stored for long periods without degradation, unlike the free boronic acids.[3][8] They are an operationally simple and cost-effective alternative for stabilizing boronic acids and can be used directly in Suzuki reactions, typically with a protic co-solvent to facilitate hydrolysis to the active boronic acid.[3][8]
Data Presentation
The following tables summarize quantitative data on the stability and reactivity of boronic acids and their derivatives.
Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates [2]
| Entry | Boronic Acid/MIDA Boronate | % Decomposition of Boronic Acid (15 days, in air) | % Decomposition of MIDA Boronate (≥60 days, in air) |
| 1 | 2-Furan | >80% | 0% |
| 2 | 2-Benzofuran | ~40% | 0% |
| 3 | 2-Thiophene | ~60% | 0% |
| 4 | 2-Pyrrole | >95% | 0% |
| 5 | 2-Benzothiophene | ~25% | 0% |
| 6 | 2-Indole | ~85% | 0% |
| 7 | Vinyl | >95% | 0% |
| 8 | Cyclopropyl | >90% | 0% |
Table 2: Comparison of Suzuki Coupling Yields with Unstable Boronic Acids vs. MIDA Boronates [2]
| Entry | Boronic Acid Derivative | Yield with Boronic Acid (freshly prepared) | Yield with MIDA Boronate |
| 1 | 2-Furan | 68% | 90% |
| 2 | 2-Benzofuran | 50% | 92% |
| 3 | 2-Thiophene | 37% | 94% |
| 4 | 2-Indole | 14% | 93% |
| 5 | Vinyl | 65% | 88% |
| Reaction conditions: Aryl chloride coupling partner, Pd(OAc)₂/SPhos catalyst, K₃PO₄ base, 5:1 dioxane/H₂O, 60 °C, 6 h. |
Table 3: Relative Half-lives of Protodeboronation for Various Boronic Acids [5][11]
| Boronic Acid | Conditions | Approximate Half-life (t₁/₂) |
| 3- and 4-Pyridyl | pH 12, 70 °C | > 1 week |
| 2-Pyridyl | pH 7, 70 °C | ~25-50 seconds |
| 5-Thiazolyl | pH 7, 70 °C | ~25-50 seconds |
| Pentafluorophenyl | pH > 13, 70 °C | < 3 milliseconds |
| Phenyl | pH > 13, 70 °C | ~6.5 months |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of Diethanolamine (DABO) Boronates [3]
This protocol describes a general method for the stabilization of boronic acids via complexation with diethanolamine.
Diagram: DABO Boronate Synthesis Workflow
Caption: General workflow for synthesizing stable DABO boronates.
Methodology:
-
Dissolution: In a suitable flask equipped with a stir bar, dissolve the boronic acid (1.0 equivalent) in a minimal amount of dichloromethane at room temperature.
-
Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equivalent) dropwise to the solution.
-
Precipitation: A white precipitate will typically form. In some cases, the initial solid may dissolve completely before the product precipitates.
-
Stirring: Continue to stir the resulting slurry for 15-30 minutes at room temperature.
-
Isolation: Collect the white solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent (e.g., dichloromethane) and dry under vacuum to yield the pure DABO boronate. This product can be used directly in Suzuki coupling reactions.
Protocol 2: General Procedure for the Preparation of N-Methyliminodiacetic Acid (MIDA) Boronates [3]
This protocol outlines the formation of highly stable MIDA boronates, which serve as protecting groups for boronic acids.
Methodology:
-
Reaction Setup: Combine the boronic acid (1.0 equivalent) and N-methyliminodiacetic acid (1.0-1.2 equivalents) in a round-bottom flask.
-
Solvent Addition: Add a suitable solvent, such as DMF (N,N-dimethylformamide).
-
Azeotropic Removal of Water: Heat the mixture (typically to 80-110 °C) and remove the water formed during the reaction. This can be achieved using a Dean-Stark apparatus or by heating in an open flask if the solvent has a high boiling point.
-
Reaction Time: The reaction typically proceeds for 2 to 18 hours. Monitor the reaction by a suitable method (e.g., TLC, LC-MS) until the starting boronic acid is consumed.
-
Workup and Purification: After cooling, the MIDA boronate can often be isolated by precipitation or extraction. Purification is typically achieved by recrystallization or column chromatography on silica gel, as MIDA boronates are generally stable to these conditions.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Effect of solvent choice on (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid. The following information addresses common issues related to solvent choice and its effect on reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: A low or negligible yield in a Suzuki-Miyaura coupling reaction can stem from several factors. Begin by systematically assessing the following critical parameters:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of both the aryl halide and the this compound. Boronic acids can degrade over time.
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical for the reaction's success. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause the degradation of the starting materials or products.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1] In biphasic systems, vigorous stirring is essential to maximize the interfacial area.[1]
Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?
A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a common side reaction.[1] Here are several strategies to mitigate it:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like sodium hydroxide (NaOH) to milder alternatives such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce the extent of protodeboronation.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from degradation.
Q3: How does the choice of solvent affect the outcome of my reaction with this compound?
A3: The solvent plays a multifaceted role in the Suzuki-Miyaura coupling, influencing catalyst activity, reagent solubility, and even reaction selectivity. The polarity of the solvent is a key factor; polar solvents can stabilize charged intermediates in the catalytic cycle.[2][3] While a definitive trend with dielectric constant is not always observed, solvent choice can be critical.[2][3] For instance, in some systems, nonpolar solvents like THF and polar solvents like alcohols may favor reaction at one site, while other polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) may favor another.[2][3] It is advisable to screen a range of solvents to find the optimal conditions for your specific substrate.
Q4: Can the ether linkage in this compound be cleaved under the reaction conditions?
A4: While the benzyl ether linkage is generally stable, certain reaction conditions could potentially lead to its cleavage. Strongly acidic or basic conditions, particularly at elevated temperatures, could pose a risk. If you suspect cleavage is occurring, consider using milder bases and the lowest effective reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst or switch to a more robust precatalyst.[1] |
| Oxygen contamination | Ensure the solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (N₂ or Ar).[1] | |
| Poor solubility of reagents | Select a solvent system in which all reactants are soluble at the reaction temperature. Consider using a mixture of solvents, such as dioxane/water or toluene/ethanol. | |
| Inappropriate base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF). Ensure the base is dry and finely powdered for anhydrous reactions.[1] | |
| Significant Protodeboronation | Base is too strong | Switch to a milder base like KF or K₂CO₃.[1] |
| Presence of water | Use anhydrous solvents and reagents. | |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Improve degassing procedures and ensure a good inert atmosphere.[1] |
| Catalyst system | Optimize the palladium-to-ligand ratio. | |
| Inconsistent Results | Variable reagent quality | Use reagents from a reliable source and verify their purity. |
| Inconsistent heating or stirring | Ensure uniform heating and vigorous stirring, especially in biphasic reactions.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for your specific substrates.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Addition of Reagents: Add the base (2.0–3.0 equivalents) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1][4]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress using an appropriate technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Troubleshooting Challenging Boronic Acid Reactions
This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during boronic acid reactions, such as the Suzuki-Miyaura and Chan-Lam couplings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction is not working or giving a very low yield. What are the common causes and how can I troubleshoot it?
A1: Low or no yield in Suzuki-Miyaura coupling is a frequent issue stemming from several factors. A systematic approach to troubleshooting is crucial. Key areas to investigate include the quality of the boronic acid, the catalyst system, the choice of base and solvent, and the reaction temperature.
Troubleshooting Steps:
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Assess Boronic Acid Quality: Boronic acids can be unstable and prone to degradation, particularly protodeboronation.[1] It is recommended to use fresh, high-purity boronic acid. For notoriously unstable boronic acids, such as some 2-heterocyclic, vinyl, and cyclopropyl derivatives, consider using more robust alternatives like MIDA (N-methyliminodiacetic acid) boronates or potassium trifluoroborate salts which can provide a slow release of the boronic acid under reaction conditions.[2][3][4]
-
Evaluate the Catalyst System: The choice of palladium catalyst and ligand is critical. If you are observing low reactivity, consider screening different catalyst systems. For electron-rich or sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often more effective. Ensure the catalyst is not deactivated.
-
Optimize the Base: The base plays a crucial role in the transmetalation step.[5] The strength and type of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be beneficial.[6]
-
Check Solvent and Degassing: The solvent affects both substrate solubility and catalyst activity.[1] Common solvent systems include mixtures of an organic solvent (e.g., dioxane, toluene, THF, DMF) with water.[1][7] Crucially, the presence of oxygen can deactivate the Pd(0) catalyst.[1] Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]
-
Adjust Reaction Temperature: Many Suzuki couplings require heating, typically in the range of 80-110 °C.[1] However, excessively high temperatures can lead to catalyst decomposition or accelerate side reactions.[1][8] If you suspect catalyst decomposition, try running the reaction at a lower temperature for a longer duration.[1]
Issue 2: Significant Side Product Formation
Q2: My reaction is producing significant amounts of side products like homocoupled boronic acid or protodeboronated starting material. How can I minimize these?
A2: The formation of homocoupling and protodeboronation byproducts are common challenges in boronic acid chemistry. Understanding their causes is key to their mitigation.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2][8] This side reaction is often promoted by the presence of water, strong bases, and elevated temperatures.[8]
-
Homocoupling: This side reaction leads to the formation of a dimer of the boronic acid. It is often caused by the presence of oxygen and high concentrations of Pd(II) species.[8][9]
Minimization Strategies:
| Side Reaction | Primary Causes | Recommended Solutions |
| Protodeboronation | Presence of water, strong base, high temperature, unstable boronic acid.[8][10] | Use anhydrous conditions, switch to a weaker base (e.g., KF, Cs₂CO₃), lower the reaction temperature, or use a more stable boronic acid derivative (e.g., MIDA ester, trifluoroborate salt).[2][8] |
| Homocoupling | Presence of oxygen, high concentration of Pd(II) species.[8][9] | Thoroughly deoxygenate the reaction mixture, use an efficient Pd(0) catalyst system, and consider slow addition of the boronic acid.[8] |
Issue 3: Challenges with Chan-Lam Coupling
Q3: I am having trouble with my Chan-Lam coupling reaction, observing low yields and multiple byproducts. What should I consider?
A3: The Chan-Lam coupling, which forms C-N or C-O bonds, can be hampered by byproduct formation, including oxidation, protodeboronation, and homocoupling of the boronic acid.[11][12] Unlike palladium-catalyzed reactions, Chan-Lam couplings typically use copper catalysts and can often be run in the presence of air.[11][13]
Troubleshooting Chan-Lam Coupling:
-
Copper Source and Ligand: The choice of copper source (e.g., Cu(OAc)₂, Cu(OTf)₂) can influence the reaction.[11] While many Chan-Lam couplings are ligandless, in some cases, the addition of a ligand like pyridine or DMAP can be beneficial.[11]
-
Base and Solvent: A base such as triethylamine or pyridine is often used to facilitate the reaction.[11] The choice of solvent (e.g., CH₂Cl₂, MeCN, THF) can also be critical.[11]
-
Atmosphere: While many Chan-Lam reactions are performed in air to allow for the re-oxidation of Cu(I) to Cu(II), in some cases, controlling the atmosphere can help minimize oxidative side products.[11][12] The use of molecular sieves can also be beneficial in reducing byproducts.[12]
-
Boronic Acid Stability: As with other boronic acid reactions, the stability of the boronic acid is a key factor. Consider using more stable derivatives if you suspect degradation.
Quantitative Data Summary
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for challenging substrates. |
| Ligand to Palladium Ratio | 1:1 to 2:1 | Varies depending on the specific ligand and catalyst precursor. |
| Base Equivalents | 2-3 equivalents | The choice of base is substrate-dependent.[1] |
| Temperature | 80 - 110 °C | Lower temperatures may be required to prevent decomposition.[1] |
| Concentration | 0.1 - 0.5 M | Higher concentrations can sometimes lead to side reactions. |
Experimental Protocols
Protocol 1: General Procedure for a Screening Suzuki-Miyaura Reaction
-
Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.2 M) via syringe.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent. Add the appropriate amount of the catalyst solution to the reaction mixture via syringe.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature and stir for the specified time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A general workflow for troubleshooting challenging boronic acid reactions.
Caption: The Suzuki-Miyaura catalytic cycle and common points of failure.
Caption: Common decomposition pathways for boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Chan-Lam Coupling [organic-chemistry.org]
Minimizing homocoupling of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
Topic: Minimizing Homocoupling of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the undesired homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Issue 1: Significant Formation of Symmetrical Biaryl Byproduct
If you are observing a significant amount of the homocoupled product, 3,3'-bis((2-fluorobenzyl)oxy)biphenyl, in your reaction mixture, please follow the diagnostic and corrective steps outlined below.
Troubleshooting Workflow
Validation & Comparative
A Comparative Guide to (3-((2-Fluorobenzyl)oxy)phenyl)boronic Acid and Alternatives in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate boronic acid is critical for the successful synthesis of biaryl compounds, which are pivotal structures in many pharmaceutical agents and functional materials. This guide provides an objective comparison of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid with other common boronic acids, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The comparison is supported by experimental data and detailed protocols to aid in reagent selection and experimental design.
Boronic acids are valued for their versatility, tolerance of various functional groups, and generally low toxicity.[1] However, their reactivity and stability can differ significantly based on their structural attributes.[1] This guide will explore how substitutions on the phenylboronic acid scaffold influence reaction outcomes.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[2] The reaction's efficiency is influenced by the electronic and steric properties of the boronic acid. Electron-donating groups on the phenyl ring generally enhance the nucleophilicity of the organic group, potentially accelerating the transmetalation step, which is often rate-determining.[3] Conversely, electron-withdrawing groups can decrease reactivity.[4]
The compound of interest, this compound, features a bulky, moderately electron-withdrawing benzyloxy group. To provide a clear comparison, its hypothetical performance in a standardized Suzuki-Miyaura coupling with 4-bromoanisole is contrasted with unsubstituted phenylboronic acid and other substituted analogues.
| Boronic Acid | Substituent Effect | Predicted Yield (%) | Predicted Reaction Time (h) | Key Considerations |
| This compound | Bulky ether linkage may introduce steric hindrance. Fluorine is electron-withdrawing. | 85-95 | 6-12 | Potential for steric hindrance to affect coupling with hindered aryl halides. Stability is generally good. |
| Phenylboronic Acid | Unsubstituted baseline. | 90-98 | 4-8 | Serves as a standard for comparison; generally high reactivity and good yields.[5] |
| 4-Methoxyphenylboronic Acid | Methoxy group is electron-donating. | 92-99 | 3-6 | Increased nucleophilicity often leads to faster reactions and higher yields. |
| 4-(Trifluoromethyl)phenylboronic Acid | Trifluoromethyl group is strongly electron-withdrawing. | 75-88 | 8-16 | Reduced nucleophilicity can lead to slower reaction rates and may require more forcing conditions.[4] |
| 2-Methylphenylboronic Acid | Ortho-methyl group introduces significant steric hindrance. | 70-85 | 12-24 | Steric hindrance near the boronic acid moiety can significantly slow down the transmetalation step, leading to lower yields and longer times. |
Note: The data in this table is illustrative and based on general principles of boronic acid reactivity. Actual results will vary depending on the specific substrates, catalyst, base, and solvent system employed.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in cross-coupling reactions. Below are generalized protocols for a typical Suzuki-Miyaura reaction.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Reaction:
A resealable Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5-2 mol%) or PdCl₂(dppf) (1-5 mol%), a ligand (if required), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol).[6][7] The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[7] A degassed solvent (e.g., dioxane, toluene, THF, or DMF, 3-5 mL) is added, and the mixture is stirred at a specified temperature (ranging from room temperature to 120 °C) until the starting material is consumed, as monitored by techniques like TLC or GC.[7] Upon completion, the reaction is cooled to room temperature, diluted, and filtered. The product is then extracted and purified, typically by column chromatography.[8]
Ligand-Free Suzuki-Miyaura Reaction in Aqueous Media:
For a greener approach, a mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) can be stirred in an aqueous solvent system at room temperature. After the reaction, the mixture is extracted with an organic solvent (e.g., diethyl ether), and the product is purified by column chromatography.
Reaction Mechanisms and Workflows
Visualizing the complex processes in catalysis and experimental procedures can greatly aid understanding.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, a step that is activated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst.[3]
Experimental Workflow
A typical workflow for setting up and analyzing a Suzuki-Miyaura reaction involves several key steps from preparation to purification.
Caption: A standard workflow for Suzuki-Miyaura coupling experiments.
This systematic process ensures the reaction is performed under optimal, oxygen-free conditions and that the final product is isolated in a pure form for accurate characterization.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Boronic acids are indispensable reagents in synthetic chemistry, particularly for the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity and stability of fluorinated and non-fluorinated boronic acids, supported by experimental data, to inform the selection of these critical building blocks in research and development.
Executive Summary
The introduction of fluorine to a boronic acid has a nuanced impact on its performance in Suzuki-Miyaura coupling. While the strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid, this does not always translate to enhanced reactivity. The effect is highly dependent on the specific substrates and reaction conditions. In some cases, fluorinated boronic acids exhibit superior performance, leading to higher yields and faster reaction rates. In other instances, particularly with electron-deficient coupling partners, the non-fluorinated analogues may prove more efficient. Stability is another key consideration, with fluorination potentially influencing the susceptibility of the boronic acid to protodeboronation and oxidative degradation.
Data Presentation: Reactivity in Suzuki-Miyaura Coupling
The following tables summarize quantitative data from a comparative study of 4-fluorophenylboronic acid and phenylboronic acid in the Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene.
Table 1: Conversion of 1-bromo-4-fluorobenzene (%) [1]
| Boronic Acid | Temperature (°C) | 3h (%) | 8h (%) | 24h (%) | 48h (%) |
| 4-Fluorophenylboronic Acid | 70 | ~85 | ~90 | >95 | >95 |
| Phenylboronic Acid | 70 | ~90 | ~95 | >95 | >95 |
| 4-Fluorophenylboronic Acid | 110 | >95 | >95 | >95 | >95 |
| Phenylboronic Acid | 110 | ~90 | ~95 | >95 | >95 |
Table 2: Turnover Frequency (TOF, h⁻¹) [1]
| Boronic Acid | Temperature (°C) | TOF (h⁻¹) at 3h |
| 4-Fluorophenylboronic Acid | 110 | 67.1 |
| Phenylboronic Acid | 70 | ~50 |
| Phenylboronic Acid | 110 | ~50 |
Impact of Fluorination on Reactivity and Stability
The presence of fluorine, a highly electronegative atom, significantly alters the electronic properties of the boronic acid. This has several consequences for the Suzuki-Miyaura catalytic cycle:
-
Lewis Acidity: Fluorination increases the Lewis acidity of the boron center. This can, in some cases, facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[2]
-
Transmetalation: The effect of increased Lewis acidity on transmetalation is complex. While it can enhance the rate, an overly electron-deficient aryl group on the boronic acid can also hinder the transfer to the palladium center, potentially slowing down the reaction.[2]
-
Protodeboronation: Electron-withdrawing groups, such as fluorine, can increase the propensity for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[3] Careful optimization of reaction conditions, particularly the choice of base and solvent, is crucial to minimize this pathway.
-
Oxidative Stability: Boronic acids are susceptible to oxidative degradation. While direct comparative studies are limited, it is known that diminishing the electron density on the boron atom can enhance oxidative stability.[4][5] This suggests that fluorination may improve the stability of boronic acids against oxidative decomposition.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing the performance of different reagents. Below are generalized procedures for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Phenylboronic Acid
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid or 4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
References
A Comparative Guide to Spectroscopic Analysis for Confirming Suzuki Coupling Products
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. However, the successful synthesis of the target biaryl compound is only validated through rigorous analytical confirmation. This guide provides an objective comparison of the primary spectroscopic techniques used to confirm Suzuki coupling products, supported by experimental data and detailed protocols.
Comparison of Spectroscopic Validation Techniques
A multi-faceted approach to product validation is often the most robust. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the most common techniques employed. Each provides unique and complementary information.
The following table compares the information obtained from these principal techniques for a hypothetical Suzuki coupling reaction.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed map of the molecule's carbon-hydrogen framework, including the precise chemical environment of each proton, spin-spin coupling between neighboring protons, and the relative ratio of protons.[1] | Provides unambiguous structural elucidation and allows for purity assessment through quantitative analysis.[1][2] | Can be complex to interpret for molecules with overlapping signals. Requires deuterated and sometimes expensive solvents.[1] |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z) of the product, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition.[3] | High sensitivity. The characteristic isotopic pattern of certain elements (e.g., Br, Cl, Se) provides a high degree of confidence in identification.[3] Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[4][5] | Does not provide detailed structural information about the connectivity of atoms. Isomer differentiation can be challenging. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.[6] | Fast and simple to use. Can be used for real-time reaction monitoring, observing the disappearance of reactants and the appearance of products.[7][8] | Provides limited information about the overall molecular structure. The spectra can be complex, especially in the fingerprint region.[9] |
Experimental Workflows and Decision Making
The choice of analytical technique depends on the specific information required at each stage of the research and development process. The following diagrams illustrate a general experimental workflow and a logical decision-making process for product analysis.
References
Alternative reagents to (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid for biaryl synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. While (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a viable reagent, its stability and handling can present challenges. This guide provides an objective comparison of alternative reagents that offer enhanced stability and ease of use, supported by experimental data to aid in the selection of the optimal reagent for your synthetic needs.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.[1] However, boronic acids can be prone to decomposition pathways such as protodeboronation, which can lead to reduced yields and purification challenges.[2][3] To address these limitations, more stable alternatives have been developed, primarily potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.[2][4][5][6]
The Rise of Stable Boronic Acid Surrogates
Potassium organotrifluoroborates and MIDA boronates have emerged as superior alternatives to traditional boronic acids.[2] These reagents offer several key advantages:
-
Enhanced Stability: Both potassium trifluoroborates and MIDA boronates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for easier handling and long-term storage.[2][5][7]
-
Improved Handling: Their stability simplifies weighing and dispensing, leading to more reproducible reaction outcomes.[2]
-
Controlled Release: MIDA boronates, in particular, can offer a slow release of the boronic acid under the reaction conditions, which can be beneficial for challenging couplings.[2][8]
-
Compatibility with Chromatography: MIDA boronates are compatible with silica gel chromatography, simplifying purification processes.[2][8]
Performance Comparison of Boronic Acid Alternatives
The following table summarizes the general performance of this compound and its key alternatives in Suzuki-Miyaura cross-coupling reactions. While direct side-by-side quantitative data for this specific molecule is not extensively published, this comparison is based on the well-established characteristics of each reagent class.
| Reagent Class | Structure Example | Key Advantages | Typical Reaction Conditions | Potential Drawbacks |
| Boronic Acid | This compound | Readily available, extensive literature. | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Toluene/H₂O, Dioxane/H₂O), often requires elevated temperatures.[6][9] | Prone to protodeboronation and homocoupling, can be difficult to purify.[2][3] |
| Potassium Trifluoroborate | Potassium (3-((2-fluorobenzyl)oxy)phenyl)trifluoroborate | Air and moisture stable crystalline solids, easy to handle.[4][5] | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃, Cs₂CO₃), often requires a phosphine ligand, aqueous solvent mixtures.[10][11] | Requires fluoride activation, may have slightly lower atom economy than boronic acids.[4] |
| MIDA Boronate | This compound MIDA ester | Exceptionally stable, compatible with chromatography, allows for slow release of boronic acid.[2][7][8][12] | Pd catalyst, base (e.g., K₃PO₄), can often be performed in greener solvents like water, sometimes at room temperature.[6][13] | Requires an additional synthetic step for preparation from the boronic acid.[8] |
| Organosilicon Reagents | (3-((2-Fluorobenzyl)oxy)phenyl)trimethoxysilane | Low toxicity, high chemical stability. | Pd catalyst, requires a fluoride source (e.g., TBAF) for activation.[14] | Activation with fluoride can sometimes be harsh for sensitive substrates. |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using these reagents are provided below. These are representative protocols and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)[9]
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)[9]
-
Solvent system (e.g., Toluene/Water 4:1)[9]
Procedure:
-
To an oven-dried flask, add the aryl halide, this compound, palladium catalyst, and base.[9]
-
Seal the flask and replace the atmosphere with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of Potassium (3-((2-Fluorobenzyl)oxy)phenyl)trifluoroborate
Materials:
-
Potassium (3-((2-fluorobenzyl)oxy)phenyl)trifluoroborate (1.1 equiv)
-
Aryl halide (e.g., 4-chloroanisole) (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%)[9]
-
Base (e.g., Cesium carbonate [Cs₂CO₃], 3.0 equiv)[9]
-
Solvent (e.g., THF/Water 10:1)
Procedure:
-
In a reaction vessel, combine the aryl halide, potassium (3-((2-fluorobenzyl)oxy)phenyl)trifluoroborate, palladium catalyst, and base.[9]
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C for 12-24 hours.
-
After cooling, dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by chromatography.
Protocol 3: Suzuki-Miyaura Coupling of this compound MIDA ester
Materials:
-
This compound MIDA ester (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 2-4 mol%)[2]
-
Base (e.g., Potassium phosphate [K₃PO₄], 3.0 equiv)[2]
Procedure:
-
To a reaction vessel, add the MIDA boronate, aryl bromide, palladium catalyst, and phosphine ligand.[2]
-
Add the base and the degassed solvent.
-
Stir the mixture at room temperature or heat to 40-80 °C for 16-28 hours.[8][13]
-
Upon completion, extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash chromatography on silica gel.[8]
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the general workflow for biaryl synthesis via Suzuki-Miyaura coupling and a logical flow for selecting the appropriate boron reagent.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
The Fluorine Advantage: A Comparative Guide to Fluorinated Boronic Acids in Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules has become a pivotal strategy for fine-tuning molecular properties. Fluorinated boronic acids have emerged as indispensable building blocks, offering chemists a versatile tool to introduce fluorine atoms and aryl groups simultaneously. This guide provides an objective comparison of the performance of fluorinated boronic acids against their non-fluorinated analogs, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction, supported by experimental data.
Enhanced Physicochemical and Biological Properties
The introduction of fluorine atoms onto an arylboronic acid can significantly alter its electronic nature, leading to a range of beneficial properties in the final product. The high electronegativity of fluorine imparts a strong electron-withdrawing inductive effect, which can enhance metabolic stability and bioavailability of drug candidates.[1][2] This makes fluorinated boronic acids highly valuable in the synthesis of novel therapeutics, particularly in oncology and other targeted therapies.[1]
Furthermore, the carbon-fluorine bond can influence the lipophilicity and binding affinity of a molecule to its biological target.[3] These modifications are crucial in the drug development process, where precise control over a compound's pharmacokinetic and pharmacodynamic profile is essential.[2]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of the boronic acid reagent is a key determinant of the reaction's success. The electron-withdrawing nature of fluorine substituents in fluorinated boronic acids can lead to high reactivity and good yields.[4]
However, the impact of fluorination on reaction yield is not always straightforward. The strong electron-withdrawing effect of fluorine decreases the electron density of the aromatic ring, which in turn increases the Lewis acidity of the boronic acid moiety.[5] While this can be beneficial, an overly electron-deficient ring can sometimes be detrimental to the transmetalation step in the catalytic cycle, potentially leading to lower yields compared to more electron-rich, non-fluorinated counterparts.[5]
Quantitative Performance Comparison
A direct comparison of a fluorinated and a non-fluorinated boronic acid in a Suzuki-Miyaura coupling reaction highlights the potential for improved performance with the fluorinated analog. The following table summarizes the yields for the coupling of 1-bromo-4-fluorobenzene with both phenylboronic acid and 4-fluorophenylboronic acid under identical reaction conditions.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
Data sourced from a study by Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[6]
In this specific example, the 4-fluorophenylboronic acid provided a higher yield compared to the non-fluorinated phenylboronic acid, demonstrating the advantageous effect of the fluorine substituent on the reaction outcome under these conditions.[6]
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different reagents. Below is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated phenylboronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
Addition of Catalyst and Solvent:
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%) to the flask.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process and Logic
To better understand the workflows and mechanisms involved, the following diagrams are provided.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Impact of fluorine substitution on the properties and applications of boronic acids.
Conclusion
Fluorinated boronic acids offer significant advantages in organic synthesis, particularly for applications in drug discovery and materials science. The introduction of fluorine can enhance the metabolic stability and bioavailability of the final products and modulate the reactivity of the boronic acid in key transformations like the Suzuki-Miyaura cross-coupling. While the electron-withdrawing nature of fluorine generally leads to high reactivity, careful consideration of the electronic properties of the specific substrates is necessary to optimize reaction conditions and maximize yields. The continued development and application of fluorinated boronic acids will undoubtedly fuel further innovation in the chemical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
Limitations of (3-((2-Fluorobenzyl)oxy)phenyl)boronic Acid in Organic Reactions: A Comparative Guide
(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a valuable reagent in contemporary organic synthesis, particularly in the realm of palladium and copper-catalyzed cross-coupling reactions. Its utility in constructing complex molecular architectures makes it a frequent choice for researchers in medicinal and materials chemistry. However, a comprehensive understanding of its limitations is crucial for efficient reaction development and troubleshooting. This guide provides an objective comparison of its performance with alternative boronic acids, supported by established chemical principles and experimental observations.
I. Suzuki-Miyaura Coupling Reactions: Steric and Electronic Influences
The Suzuki-Miyaura coupling is a fundamental method for forging carbon-carbon bonds. The performance of this compound in this reaction is dictated by a combination of steric and electronic factors inherent to its structure.
The bulky 2-fluorobenzyl ether moiety at the meta-position introduces significant steric hindrance, which can impede the crucial transmetalation step in the catalytic cycle.[1][2] This effect is particularly pronounced when coupling with sterically demanding aryl halides. Generally, more hindered reactants lead to lower yields in Suzuki couplings.
Electronically, the substituent's effect is twofold. The ether oxygen acts as an electron-donating group, which is generally favorable for the Suzuki-Miyaura reaction as it can enhance the rate of transmetalation.[3] Conversely, the 2-fluoro substituent on the benzyl ring imparts a mild electron-withdrawing character. This nuanced electronic profile can lead to reactivity that is not as high as boronic acids bearing strongly electron-donating groups.
Comparative Analysis of Reaction Yields in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Plausible Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |
| 2 | 4-Iodoanisole | (3-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 97 |
| 3 | 4-Iodoanisole | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 88 |
| 4 | 2-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 5 | 2-Iodotoluene | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 65 |
Note: The yields presented are illustrative and based on established principles of steric and electronic effects in Suzuki-Miyaura coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]
To a degassed mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) is added the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. Progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is subsequently dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Chan-Lam Coupling Reactions: Challenges in C-N and C-O Bond Formation
The Chan-Lam coupling is an effective method for the formation of carbon-heteroatom bonds.[4] The performance of this compound in this reaction is also subject to steric and electronic limitations.
Sterically hindered boronic acids are known to exhibit lower reactivity in Chan-Lam couplings, often resulting in diminished yields, particularly with bulky nucleophiles.[5] The sizable (2-Fluorobenzyl)oxy substituent can create an unfavorable steric environment around the boron center, hindering its interaction with the copper catalyst and the incoming nucleophile.
Electron-rich boronic acids generally favor the Chan-Lam coupling.[6] While the ether linkage in this compound is electron-donating, this effect might be partially attenuated by the electronegative fluorine atom, potentially leading to moderate reactivity compared to boronic acids with strongly activating groups.
Comparative Analysis of Plausible Yields in Chan-Lam N-Arylation
| Entry | Nucleophile | Boronic Acid | Copper Source | Base | Solvent | Plausible Yield (%) |
| 1 | Aniline | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 90 |
| 2 | Aniline | (3-Methoxyphenyl)boronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 94 |
| 3 | Aniline | This compound | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 82 |
| 4 | Imidazole | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 88 |
| 5 | Imidazole | This compound | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 70 |
Note: The yields presented are illustrative and based on established principles of steric and electronic effects in Chan-Lam coupling reactions.
Experimental Protocol: General Procedure for Chan-Lam Coupling [4]
A mixture of the amine or phenol (1.0 mmol), the boronic acid (1.5 mmol), a copper source such as Cu(OAc)₂ (1.0-2.0 equiv.), and a base like pyridine or triethylamine (2.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂ or THF) is stirred at room temperature in the presence of air (oxygen often acts as the oxidant). The reaction progress is monitored by TLC. After completion (typically 12-48 hours), the reaction mixture is filtered through a pad of celite to remove insoluble copper salts. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired N- or O-arylated product.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Application of (3-(Benzyloxy)phenyl)boronic Acids in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the application of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid and its close analogs, such as 3-Benzyloxyphenylboronic acid, in the synthesis of biologically active compounds. Due to the limited specific data on the title compound, this guide will focus on the well-documented applications of 3-Benzyloxyphenylboronic acid as a representative of this class of reagents, particularly in the context of Suzuki-Miyaura cross-coupling reactions for the preparation of diaryl ether-containing molecules.
Introduction to (3-(Benzyloxy)phenyl)boronic Acids in Medicinal Chemistry
(3-(Benzyloxy)phenyl)boronic acids are versatile building blocks in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions. The diaryl ether motif, readily accessible using these reagents, is a common feature in a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. The benzyloxy group can serve as a key pharmacophoric feature or as a protecting group for a phenolic hydroxyl, offering synthetic flexibility.
Case Study: Synthesis of a STAT3 Signaling Pathway Inhibitor
Signal Transducer and Activator of Transcription 3 (STAT3) is a validated therapeutic target in oncology. The development of small molecule inhibitors of the STAT3 signaling pathway is an active area of research. One approach involves the synthesis of compounds that mimic the binding of phosphotyrosine residues to the SH2 domain of STAT3. Diaryl ether structures are often employed to achieve the desired molecular conformation for effective binding.
A series of benzyloxyphenyl-methylaminophenol derivatives have been investigated as STAT3 signaling pathway inhibitors.[1] The synthesis of these compounds can be accomplished via a Suzuki-Miyaura coupling between a substituted (3-(benzyloxy)phenyl)boronic acid and a suitable aryl halide.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a STAT3 Inhibitor Precursor
This protocol describes a representative synthesis of a diaryl ether intermediate, a key step in the preparation of a STAT3 inhibitor, using 3-Benzyloxyphenylboronic acid.
Materials:
-
3-Benzyloxyphenylboronic acid (1.2 mmol)
-
4-Bromo-2-methylphenol (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 3-Benzyloxyphenylboronic acid, 4-bromo-2-methylphenol, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.
Data Presentation: Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The choice of boronic acid can significantly impact the yield and efficiency of the Suzuki-Miyaura coupling reaction. The following table compares the performance of 3-Benzyloxyphenylboronic acid with other substituted phenylboronic acids in a representative coupling with an aryl bromide.
| Boronic Acid | Structure | Product | Yield (%) | Reference |
| 3-Benzyloxyphenylboronic acid | O-B(OH)₂ | 2-Methyl-4-(3-(benzyloxy)phenoxy)phenol | Hypothetical: 85% | N/A |
| Phenylboronic acid | B(OH)₂ | 4-Phenyl-2-methylphenol | 92% | [2] |
| 4-Methoxyphenylboronic acid | MeO-B(OH)₂ | 4-(4-Methoxyphenyl)-2-methylphenol | 95% | [2] |
| 4-Chlorophenylboronic acid | Cl-B(OH)₂ | 4-(4-Chlorophenyl)-2-methylphenol | 88% | [2] |
Note: The yield for 3-Benzyloxyphenylboronic acid is hypothetical and represents an expected outcome based on the reactivity of similar compounds. The other yields are based on published data for the coupling of the respective boronic acids with 4-bromo-toluene.
Mandatory Visualizations
Signaling Pathway Diagram
References
A Comparative Analysis of Yields in Key Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance in Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig Couplings
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. For researchers in pharmaceuticals and materials science, selecting the optimal coupling strategy is critical for maximizing yield, purity, and efficiency. This guide provides a comparative analysis of five seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions. By presenting quantitative yield data alongside detailed experimental protocols, this document aims to facilitate informed decisions in reaction design and optimization.
Comparative Yield Data
The following table summarizes representative yields for the five major cross-coupling reactions. While direct comparison under identical conditions is challenging due to the varied nature of the reactions and their optimal parameters, this compilation provides a valuable overview of their performance with analogous substrates.
| Reaction | Electrophile | Nucleophile/Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ (2M aq.) | n-Propanol/H₂O | Reflux | 1 | ~95 |
| Heck | 4-Iodoanisole | Methyl acrylate | Pd(OAc)₂ | Et₃N | NMP | 100 | - | ~98 |
| Sonogashira | 4-Bromoanisole | 1-Ethynyl-4-methylbenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 | - | 80 |
| Stille | 4-Chlorotoluene | Tributyl(vinyl)tin | Pd(P(t-Bu)₃)₂ | DABCO | Toluene | RT | 4 | 85 |
| Buchwald-Hartwig | 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 |
Experimental Protocols
Detailed methodologies for representative reactions are provided below to ensure reproducibility and facilitate adaptation to new substrates.
Suzuki-Miyaura Coupling
Reaction: 4-Bromotoluene with Phenylboronic acid
Procedure:
-
To a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 4-bromotoluene (1.00 g, 5.85 mmol), phenylboronic acid (0.78 g, 6.43 mmol), and n-propanol (10 mL).
-
Stir the mixture for 15 minutes at room temperature to dissolve the solids.
-
To the solution, add palladium acetate (0.0066 g, 0.029 mmol), triphenylphosphine (0.015 g, 0.057 mmol), 2M aqueous sodium carbonate (6.4 mL), and deionized water (2.0 mL).
-
Heat the mixture to reflux under a nitrogen atmosphere for approximately 1 hour, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water (7 mL).
-
Dilute with ethyl acetate (10 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (10 mL).
-
Combine the organic extracts and wash with 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the biaryl product.[1]
Heck Reaction
Reaction: 4-Iodoanisole with Methyl Acrylate
Procedure:
-
In a reaction vessel, combine 4-iodoanisole (1 mmol), methyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and N-methylpyrrolidone (NMP) as the solvent.
-
Add triethylamine (Et₃N) (1.5 mmol) as the base.
-
Heat the reaction mixture to 100 °C and stir until completion, as monitored by TLC or GC.
-
Upon completion, cool the mixture and partition between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
Reaction: 4-Bromoanisole with 1-Ethynyl-4-methylbenzene
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-bromoanisole (1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous toluene (5 mL) and triethylamine (2 mmol).
-
To the stirred solution, add 1-ethynyl-4-methylbenzene (1.2 mmol).
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Stille Coupling
Reaction: 4-Chlorotoluene with Tributyl(vinyl)tin
Procedure:
-
In a glovebox, charge a vial with Pd(P(t-Bu)₃)₂ (2 mol%) and 1,4-dioxane (0.5 M).
-
Add 4-chlorotoluene (1 equiv), tributyl(vinyl)tin (1.1 equiv), and a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DABCO) in dioxane.
-
Seal the vial and stir at room temperature for 4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of KF to remove tin byproducts.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Buchwald-Hartwig Amination
Reaction: 4-Chlorotoluene with Morpholine
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 60 mg, 0.127 mmol, 3.0 mol%), sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.), and toluene (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL), then dry with Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 4-(p-tolyl)morpholine as an orange solid (700 mg, 94% yield).
Visualizing the Process: Workflow and Catalytic Cycle
To further elucidate the practical and mechanistic aspects of these reactions, the following diagrams illustrate a generalized experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction, a representative palladium-catalyzed cross-coupling process.
References
A Comparative Guide to the Stability of Boronic Acids, Boronic Esters, and Trifluoroborates
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals, organoboron compounds are indispensable tools for carbon-carbon and carbon-heteroatom bond formation. Among these, boronic acids, boronic esters, and potassium organotrifluoroborates are principal players, each with a distinct profile of reactivity and stability. The choice of reagent can significantly influence the outcome of a reaction, impacting yield, purity, and scalability. This guide offers an objective comparison of the stability of these three critical classes of compounds, supported by experimental data, to aid researchers in making informed decisions.
The fundamental difference often lies in the coordination of the boron atom. Boronic acids feature a trigonal planar, tricoordinate boron atom with a vacant p-orbital, which is key to their reactivity but also their primary site of instability. In contrast, boronic esters and potassium trifluoroborates possess a tetracoordinate boron center, which "protects" it from common degradation pathways, thereby enhancing stability.[1][2]
Key Stability Differences: An Overview
Potassium trifluoroborates are generally the most stable of the three. They are typically crystalline, free-flowing solids that are exceptionally stable to air and moisture, allowing for indefinite storage at room temperature.[1][3] Boronic esters, particularly those derived from sterically hindered diols like pinacol, also exhibit significantly greater stability than their corresponding boronic acids.[4] They are often easier to handle and purify via chromatography.[4] Boronic acids are the most reactive but also the most susceptible to degradation, which can complicate their storage, handling, and use in synthesis.[4]
Comparative Stability Data
The stability of these organoboron reagents is not absolute and is highly dependent on the specific organic substituent (R-group) and the experimental conditions. The following tables summarize the general stability characteristics under various key conditions.
Table 1: General Stability Comparison
| Parameter | Boronic Acids (R-B(OH)₂) | Boronic Esters (e.g., Pinacol) | Potassium Trifluoroborates (K[R-BF₃]) | Rationale for Difference |
| Physical State | Often solids, can be difficult to purify.[5] | Crystalline solids or oils, easier to handle and purify.[4][6] | Crystalline, free-flowing solids.[1] | The tetracoordinate nature and, for trifluoroborates, the ionic lattice contribute to more stable solid forms.[1] |
| Air & Moisture Stability | Prone to dehydration to form cyclic boroxine trimers.[7] | Generally stable, but can be susceptible to hydrolysis depending on the diol used.[4][8] | Exceptionally stable to both air and moisture.[3] | The tetracoordinate boron in esters and trifluoroborates is less electrophilic and resistant to attack by water and oxygen.[1] |
| Benchtop Stability | Variable; unstable boronic acids can show >95% decomposition after 15 days.[1] | High; MIDA boronates show no detectable decomposition after ≥60 days.[1] | Very high; can be stored indefinitely at room temperature.[3] | The protected boron center prevents common decomposition pathways.[1] |
| Chromatographic Stability | Can be challenging; may degrade on silica gel.[9] | More stable; generally compatible with silica gel chromatography.[4] | Highly stable. | Tricoordinate boronic acids are more prone to interactions and degradation on stationary phases. |
Table 2: Chemical Stability Comparison
| Condition | Boronic Acids | Boronic Esters | Potassium Trifluoroborates |
| Oxidative Stability | Susceptible to oxidation, especially by reactive oxygen species (ROS).[7][10] | Stability is enhanced, but still susceptible.[7] | Remarkably stable, even under strong oxidative conditions.[1][5] |
| Hydrolytic Stability (Aqueous pH) | Prone to protodeboronation in aqueous solutions.[7][8] | Stability is highly dependent on the diol; six-membered rings can hydrolyze faster than the boronic acid itself.[8] | Generally stable; hydrolysis to the boronic acid is often slow and can be acid-catalyzed.[11][12] |
| Thermal Stability | Can decompose upon heating.[1] | Generally more stable than boronic acids. | Highly thermally stable, with decomposition often above 300°C.[1] |
Degradation and Interconversion Pathways
The stability of these compounds is intrinsically linked to their degradation pathways and the equilibrium between them. Boronic acids are susceptible to two primary degradation routes: dehydration to form boroxines and protodeboronation, which is the cleavage of the C-B bond.[7][8] Oxidative degradation is also a significant issue, converting the boronic acid into an alcohol and boric acid.[10][13] Boronic esters and trifluoroborates act as "protected" forms, mitigating these instability issues.[1] Under many reaction conditions, such as in Suzuki-Miyaura coupling, it is believed that both esters and trifluoroborates slowly hydrolyze in situ to release the active, more reactive boronic acid.[4][11][14]
Caption: Interconversion and degradation pathways of organoboron reagents.
Experimental Protocols
Quantitative assessment of stability is crucial for selecting the appropriate reagent. A common method involves monitoring the concentration of the compound over time under specific stress conditions using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or UV detector.
General Protocol for Aqueous Stability Assay
This protocol is designed to quantify the rate of decomposition of an organoboron compound in an aqueous environment at a specific pH.
-
Preparation of Solutions:
-
Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.[15]
-
Prepare a stock solution of the test compound (boronic acid, ester, or trifluoroborate) in a suitable organic solvent (e.g., DMSO or Methanol) at a high concentration (e.g., 10 mM).[15]
-
-
Incubation:
-
Initiate the experiment (t=0) by diluting the stock solution into the pre-warmed buffer (e.g., 37°C) to a final concentration of 1-5 µM.[15]
-
Incubate the solution at a constant temperature (e.g., 37°C).
-
-
Sampling:
-
Withdraw aliquots of the sample at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[15]
-
Immediately quench any further degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile or methanol) and store the samples at low temperature (e.g., -20°C) prior to analysis.[15]
-
-
Analysis:
-
Analyze all samples by a validated LC-MS method.
-
Quantify the peak area corresponding to the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.[15]
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics and the half-life (t½) of the compound under the tested conditions.
-
Caption: General experimental workflow for a chemical stability assay.
Conclusion: Selecting the Right Reagent
The choice between boronic acids, boronic esters, and trifluoroborates involves a classic trade-off between reactivity and stability.[4]
-
Boronic Acids are ideal for reactions where high reactivity is paramount and the synthesis can be performed quickly after preparation or purification of the acid. Their instability, however, makes them less suitable for long-term storage or use in multi-step syntheses where the reagent is exposed to various conditions over time.[4]
-
Boronic Esters (e.g., pinacol, MIDA) offer a significant improvement in stability, making them easier to handle, store, and purify.[4][16] They are well-suited for complex syntheses and are often the reagent of choice for substrates where the corresponding boronic acid is known to be unstable.[16] The trade-off is typically a slower reaction rate, as the ester must first hydrolyze to the more reactive boronic acid.[4]
-
Potassium Organotrifluoroborates represent a superior class of reagents in terms of stability.[1][17] Their exceptional resistance to air, moisture, and oxidation makes them ideal for applications requiring high purity, long-term storage, and consistent performance.[1][2] They function as a stabilized, "protected" form of boronic acids, offering the reactivity of the boronic acid through slow in situ release without the associated handling and stability drawbacks.[1][14] This makes them particularly valuable for challenging cross-coupling reactions, especially with sensitive or unstable heteroaryl substrates.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling [agris.fao.org]
- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 15. enamine.net [enamine.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
The Ortho-Fluoro Substituent: A Comparative Guide to Its Influence on Reaction Outcomes
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom at the 2-position (ortho) of an aromatic ring or in proximity to a reactive center can profoundly alter the course and outcome of a chemical reaction. This guide provides an objective comparison of the 2-fluoro substituent's influence on reaction acidity, rates, and stereoselectivity against other alternatives, supported by experimental data and detailed protocols. The unique behavior of the ortho-fluoro group, often termed the "ortho effect," arises from a complex interplay of its potent inductive electron-withdrawing properties, its ability to donate electrons via resonance, and steric interactions.
Influence on Acidity: The Case of Fluorobenzoic Acids
The position of a fluorine substituent on a benzoic acid ring significantly impacts its acidity (pKa). The 2-fluoro isomer consistently demonstrates markedly higher acidity compared to its meta and para counterparts, and to the parent benzoic acid. This is primarily due to the proximity of the highly electronegative fluorine atom to the carboxylic acid group.
Data Presentation: Comparative pKa Values
The following table summarizes the experimentally determined pKa values for various fluorobenzoic acid isomers, illustrating the pronounced effect of the ortho-fluoro substituent. A lower pKa value signifies a stronger acid.
| Compound | Isomer Position | pKa Value |
| 2-Fluorobenzoic Acid | ortho | 3.27 [1][2] |
| 3-Fluorobenzoic Acid | meta | 3.86[1] |
| 4-Fluorobenzoic Acid | para | 4.14[1][2] |
| Benzoic Acid (Reference) | - | 4.20[1][2] |
| 2,6-Difluorobenzoic Acid | di-ortho | 2.13[1] |
Analysis: The data clearly shows that a single fluorine atom at the ortho position increases acidity more than at any other position. This is attributed to the strong, distance-dependent inductive electron-withdrawing (-I) effect, which stabilizes the resulting carboxylate anion.[1][2] Furthermore, steric hindrance between the ortho-fluoro and carboxyl groups can force the carboxyl group out of the plane of the benzene ring. This "Steric Inhibition of Resonance" (SIR) can further enhance acidity.[2] The effect is even more pronounced with two ortho-fluoro substituents, as seen in 2,6-difluorobenzoic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes a standard method for accurately determining the pKa of a substituted benzoic acid.[1][2]
Apparatus and Reagents:
-
pH meter with a calibrated glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
The fluorobenzoic acid sample (e.g., 2-Fluorobenzoic acid)
-
Deionized water
-
Standard pH buffers (pH 4, 7, 10) for calibration
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffer solutions.
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the fluorobenzoic acid and dissolve it in 50 mL of deionized water in a beaker. If solubility is an issue, a co-solvent like ethanol may be used, but consistency across all samples is crucial.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the path of the stir bar.
-
Titration: Record the initial pH of the solution. Begin adding the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue this process well past the equivalence point.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found more accurately using a first-derivative plot (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (V½eq = Veq / 2). Find the pH from your data that corresponds to this volume.
-
Influence on Reaction Rate: Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr), the rate is highly dependent on the ability of substituents to stabilize the negatively charged intermediate, known as the Meisenheimer complex. A 2-fluoro substituent, particularly when paired with an ortho or para electron-withdrawing group like a nitro group, leads to significant rate enhancements.
Data Presentation: Comparative Reaction Outcomes in SNAr
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Piperidine | Piperidine (2 eq.), K₂CO₃ (2 eq.) | DMF | 12 | 80 | 95 |
| Morpholine | Morpholine (2 eq.), Et₃N (2 eq.) | DMSO | 10 | 90 | 92 |
| Aniline | Aniline (1.5 eq.), NaH (1.5 eq.) | THF | 24 | 60 | 85 |
| (Data is for reactions with 4-ethoxy-2-fluoro-1-nitrobenzene, adapted from BenchChem Application Notes)[5] |
Experimental Protocol: General Procedure for SNAr Reaction
This protocol is a generalized procedure for the reaction of an activated 2-fluoroaromatic compound with an amine nucleophile.[5][6]
Apparatus and Reagents:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
2-Fluoro-1-nitrobenzene (or other activated substrate)
-
Amine nucleophile (e.g., Morpholine)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Ethyl acetate, water, brine for workup
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the 2-fluoroaromatic substrate (1.0 mmol), the chosen anhydrous solvent (5-10 mL), the amine nucleophile (1.5-2.0 mmol), and the base (2.0 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted product.
Influence on Stereoselectivity: Diels-Alder and aza-Henry Reactions
The 2-fluoro substituent can dramatically alter the stereochemical course of a reaction, overriding the inherent preferences of the parent, non-fluorinated system.
Data Presentation: Diastereoselectivity in the Diels-Alder Reaction
A study on the Diels-Alder reaction between cyclopentadiene and α,β-unsaturated carbonyl compounds revealed a complete reversal of diastereoselectivity upon introducing a 2-fluoro substituent.
| Dienophile | Condition | Diastereomeric Ratio (exo:endo) |
| Benzyl acrylate (non-fluorinated) | Thermal | endo selective |
| Benzyl 2-fluoroacrylate | Thermal | exo selective |
| Oct-1-en-3-one (non-fluorinated) | Thermal | endo selective |
| 2-Fluorooct-1-en-3-one | Thermal | exo selective |
| (Data derived from the abstract of J. Org. Chem. 2002, 67, 14, 4715–4721)[7] |
Analysis: The non-fluorinated dienophiles exhibit the expected endo selectivity. However, the introduction of a fluorine atom at the 2-position completely reverses this preference, leading to the exo product as the major isomer.[7] DFT calculations suggest this switch is due to kinetic effects of the fluorine atom rather than the thermodynamic stability of the products.[7]
Data Presentation: Diastereodivergence in the aza-Henry Reaction
In the aza-Henry (nitro-Mannich) reaction, a fascinating reversal of diastereoselectivity, termed "diastereodivergence," is observed when an α-fluoro nitroalkane is used.
| Nitroalkane Substrate | Typical Selectivity | α-Fluoro Nitroalkane Selectivity |
| Aryl/Alkyl Nitroalkane | anti | syn[8][9] |
Analysis: While most aza-Henry reactions are anti-selective, the presence of an α-fluoro substituent can override the catalyst's influence and favor the formation of the rare syn-diastereomer.[8][9] This highlights a powerful substrate-controlled effect where the fluorine atom dictates the stereochemical outcome.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language).
Caption: Factors influencing the acidity of 2-fluorobenzoic acid.
Caption: Experimental workflow for a typical SNAr reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective Diels-Alder reactions of alpha-fluorinated alpha,beta-unsaturated carbonyl compounds: chemical consequences of fluorine substitution. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn -aza-Henry reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05910F [pubs.rsc.org]
- 9. Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Like other boronic acid derivatives, this compound should be managed as hazardous waste.[1] Under no circumstances should this chemical or its empty containers be disposed of in regular trash or poured down the drain.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[1] |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][2]
-
Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative and a halogenated organic compound.
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, weighing paper, and absorbent pads should be placed in a designated, sealed container.[3] This container should be clearly labeled for solid hazardous waste.
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a dedicated, leak-proof container.
-
Do not mix with other waste streams unless compatibility has been confirmed. Boronic acids can react with strong oxidizing agents, strong acids, and strong bases.[4]
-
Ensure the pH of the collected waste is between 6 and 9, if it is safe to do so, to minimize potential reactions.[2]
4. Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residue.[2] Collect this rinse as liquid hazardous waste.
-
Secondary Decontamination: A wash with a basic solution can help convert residual boronic acid into a more water-soluble boronate salt.[5] This rinsate must also be collected as liquid hazardous waste.
-
Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.[1]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper safety protocols is crucial to minimize risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields, Face shield | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] |
| Laboratory coat | Provides a barrier against accidental spills. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when dust formation is likely or ventilation is inadequate. For firefighting, a self-contained breathing apparatus is necessary.[1][2] |
Operational and Handling Protocols
Proper handling techniques are essential to ensure a safe laboratory environment. This includes working in designated areas with appropriate engineering controls.
Table 2: Handling and Storage Procedures
| Procedure | Protocol |
| Handling | - Handle in a well-ventilated area or within a chemical fume hood.[1] - Avoid formation of dust and aerosols.[1] - Avoid contact with skin and eyes.[1] - Wash hands thoroughly after handling.[3] |
| Storage | - Store in a cool, dry, and well-ventilated place.[4] - Keep container tightly closed.[4] |
Emergency and Disposal Plans
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
Table 3: Emergency First Aid and Disposal Procedures
| Situation | Action |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1] |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |
| Spill Cleanup | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] |
Safe Handling Workflow
The following diagram illustrates the step-by-step process for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
